Methyl 4-oxotetrahydrofuran-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxooxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDJBUBWCJOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562789 | |
| Record name | Methyl 4-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57595-23-0 | |
| Record name | Methyl 4-oxooxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-oxooxolane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Methyl 4-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic compound with applications as a key intermediate in the synthesis of various pharmaceutical agents, including novel GPR119 agonists.[1] This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. The document includes established experimental protocols, tabulated analytical data for easy reference, and visual workflows to elucidate the synthetic and analytical processes.
Introduction
This compound, with the CAS number 57595-23-0, is a cyclic β-keto ester.[2][3] Its molecular formula is C6H8O4, and it has a molecular weight of 144.13 g/mol .[1][4] The structure features a tetrahydrofuran ring with a ketone at the 4-position and a methyl carboxylate group at the 3-position. This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 57595-23-0 |
| Molecular Formula | C6H8O4 |
| Molecular Weight | 144.13 g/mol [1][4] |
| IUPAC Name | This compound[5] |
| Appearance | Liquid or Solid or Semi-solid[5] |
| Storage Temperature | Room Temperature[5] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through an intramolecular Dieckmann condensation.[2][6] This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[2][3][7] Another reported method involves the reaction of methyl glycolate with methyl acrylate.[1]
Synthesis via Michael Addition
This method involves the reaction of methyl glycolate and methyl acrylate.
A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to a solid mixture containing methyl glycolate at 0 °C. The resulting mixture is stirred for 15 minutes. After removing the cooling bath, stirring is continued for an additional 45 minutes. The reaction mixture is then poured into a 5% H2SO4 solution (60 mL) and extracted with ether (150 mL). The organic layer is subsequently dried, concentrated, and purified by column chromatography to yield the final product.[1]
Synthesis via Dieckmann Condensation
The Dieckmann condensation is a reliable method for forming five- and six-membered rings.[3][6] The general mechanism involves the deprotonation of an α-carbon to an ester, followed by an intramolecular nucleophilic attack on the other ester group.
Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key information about the arrangement of atoms.
Table 2: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.51-4.40 | m | - | 2H | -OCH2- (ring) |
| 4.03 | q | 8.1 | 2H | -CH2-C=O (ring) |
| 3.80 | s | - | 3H | -OCH3 |
| 3.54 | t | 8.1 | 1H | -CH-COOCH3 |
Solvent: CDCl₃[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-O and C-H bonds.
Table 3: Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1760 | Strong | C=O stretch (ester) |
| ~1730 | Strong | C=O stretch (ketone) |
| ~1200-1000 | Strong | C-O stretch |
| ~3000-2850 | Medium | C-H stretch (alkane) |
Note: The exact positions of the peaks can vary depending on the sample preparation and solvent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (144.13).
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 144 | [M]+ |
| 113 | [M - OCH₃]+ |
| 85 | [M - COOCH₃]+ |
Note: Fragmentation patterns are predicted and may vary based on the ionization method.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][8] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and tabulated spectral data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatility of this compound as a synthetic intermediate underscores its importance in the preparation of novel and medicinally relevant molecules.
References
- 1. This compound | 57595-23-0 [m.chemicalbook.com]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. 001chemical.com [001chemical.com]
- 5. This compound | 57595-23-0 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]
"Methyl 4-oxotetrahydrofuran-3-carboxylate" CAS number 57595-23-0 properties
CAS Number: 57595-23-0
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in organic synthesis, particularly within the realm of drug discovery and development.
Core Properties and Specifications
This compound is an organic compound characterized by a tetrahydrofuran ring substituted with both a ketone and a methyl ester functional group.[1] Its structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [2][3][4] |
| Molecular Weight | 144.13 g/mol | [2][3][5] |
| Boiling Point | 220°C | [3][5] |
| Density | 1.265 g/cm³ | [3][5] |
| Flash Point | 91°C | [3][5] |
| pKa | 10.72 ± 0.20 (Predicted) | [3][4] |
| Physical Form | Liquid, Solid, or Semi-solid | [6] |
| Purity | ≥95-97% (typical) | [1][2] |
| Storage Temperature | -20°C or 2-8°C under inert gas | [2][3][5] |
Table 2: Computational Chemistry Data
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [2][4] |
| LogP | -0.6251 | [2] |
| Hydrogen Bond Acceptors | 4 | [2][4] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
| Complexity | 163 | [4] |
Experimental Protocols
1. Synthesis of this compound
A documented method for the synthesis of this compound involves a Michael addition reaction.[3] The following protocol is adapted from available literature.
Materials:
-
Methyl ethanoate (Methyl acetate)
-
Sodium hydride (NaH)
-
Anhydrous diethyl ether
-
Methyl acrylate
-
Dimethyl sulfoxide (DMSO)
-
5% Sulfuric acid (H₂SO₄)
Procedure:
-
A slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) is prepared at room temperature.
-
Methyl ethanoate (4.5 g, 50 mmol) is added slowly and dropwise to the stirred slurry.
-
The reaction mixture is stirred continuously for 14 hours at room temperature.
-
The mixture is then concentrated under vacuum to yield a solid.
-
A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to the resulting solid at 0°C.
-
The mixture is stirred for 15 minutes at 0°C.
-
The cooling bath is removed, and stirring is continued for an additional 45 minutes.
-
The reaction mixture is poured into 5% H₂SO₄ (60 mL) and extracted with ether (150 mL).
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the final product.[3]
Caption: Synthesis workflow for this compound.
2. Spectroscopic Data
-
¹H NMR (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H).[3]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[7] Its primary documented application is in the preparation of fused-pyrimidine derivatives, which have been investigated as a novel series of GPR119 agonists.[3][5]
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate insulin secretion and promote the release of incretin hormones like GLP-1. The tetrahydrofuran core of the title compound provides a scaffold that can be elaborated into more complex heterocyclic systems required for potent GPR119 agonism.
Caption: Role in the development of GPR119 agonists.
Safety and Handling
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Handling: Use in a well-ventilated area.[8][9] Avoid contact with skin, eyes, and clothing.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, is recommended.[8]
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[3][5][8] Recommended storage temperatures vary by supplier but are typically in the range of -20°C to 8°C.[2][3][5]
References
- 1. CAS 57595-23-0: 3-Furancarboxylic acid, tetrahydro-4-oxo-,… [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 57595-23-0 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound | 57595-23-0 [sigmaaldrich.com]
- 7. Methyl 4-oxotetrahydrothiophene-3-carboxylate [myskinrecipes.com]
- 8. capotchem.cn [capotchem.cn]
- 9. Page loading... [wap.guidechem.com]
Spectroscopic Profile of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS No: 57595-23-0), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of directly published experimental spectra, this document presents a combination of reported data and predicted spectroscopic values based on the compound's structure. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with a visual representation of a typical spectroscopic analysis workflow.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₈O₄
-
Molecular Weight: 144.13 g/mol
-
Appearance: Colorless to light pink liquid.[1]
-
Boiling Point: 220 °C.[2]
-
Density: 1.265 g/cm³.[2]
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.75 | s | 3H | -OCH₃ |
| ~4.30 | t | 2H | -OCH₂- |
| ~3.90 | t | 2H | -CH₂-C=O |
| ~3.50 | t | 1H | -CH(COOCH₃)- |
Note: A previously reported ¹H NMR spectrum (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) appears inconsistent with the molecular structure due to the integration values and splitting patterns.[2] The data presented in Table 1 is a prediction based on standard chemical shift values.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~205 | C=O (ketone) |
| ~170 | C=O (ester) |
| ~70 | -OCH₂- |
| ~52 | -OCH₃ |
| ~45 | -CH₂-C=O |
| ~48 | -CH(COOCH₃)- |
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 85 | [M - COOCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound between two polished salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
-
Data Acquisition:
-
Place the salt plate assembly in the sample holder of an FTIR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to assign functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for spectroscopic analysis of chemical compounds.
References
Unveiling the Genesis of a Key Synthetic Building Block: A Technical Guide to Methyl 4-oxotetrahydrofuran-3-carboxylate
For Immediate Release
A deep dive into the historical synthesis and discovery of methyl 4-oxotetrahydrofuran-3-carboxylate reveals a story rooted in the foundational principles of organic chemistry. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's origins, key synthetic methodologies, and physicochemical properties.
This compound, a versatile heterocyclic compound, has emerged as a valuable intermediate in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its unique structural features, combining a tetrahydrofuran ring with a β-keto ester moiety, provide a reactive scaffold for diverse chemical transformations. While its contemporary applications are well-documented in numerous patents and scientific articles, its historical discovery has remained less explored. This guide illuminates the early history and foundational synthesis of this important chemical entity.
The Dawn of a Synthetic Strategy: The Dieckmann Condensation
The discovery of this compound is intrinsically linked to the development of the Dieckmann condensation. First reported by the German chemist Walter Dieckmann in 1894, this intramolecular cyclization of diesters under basic conditions provided a powerful new tool for the formation of cyclic β-keto esters.[1][2] Dieckmann's seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the theoretical groundwork for the synthesis of five- and six-membered ring systems, which were previously challenging to access.[2] The reaction proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule to form the cyclic product.[3][4][5]
While a definitive, single publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is a direct application of the principles established by Dieckmann. The logical precursor for this molecule would be a diester containing an ether linkage, which upon intramolecular condensation, would yield the desired tetrahydrofuranone ring. Early investigations into the cyclization of such ether-containing diesters by pioneers in organic chemistry would have logically led to the formation of this and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value |
| CAS Number | 57595-23-0 |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Data not consistently available |
| Density | Data not consistently available |
Foundational Synthetic Protocol: The Dieckmann Condensation
The archetypal synthesis of this compound is achieved through the Dieckmann condensation of a suitable acyclic diester. The following represents a generalized, historically informed experimental protocol.
Starting Material: A diester possessing an ether linkage, such as dimethyl 2-(methoxycarbonylmethyl)oxyacetate.
Reagents:
-
Sodium metal or Sodium ethoxide (as a strong base)
-
Anhydrous solvent (e.g., benzene, toluene, or diethyl ether)
-
Acid for neutralization (e.g., dilute hydrochloric acid or acetic acid)
Detailed Methodology:
-
Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Dispersion of the Base: Small, clean pieces of sodium metal are added to the anhydrous solvent (e.g., toluene) in the reaction flask. The mixture is heated to the melting point of sodium and stirred vigorously to create a fine dispersion. The flask is then allowed to cool to room temperature. Alternatively, a solution of sodium ethoxide in ethanol can be used.
-
Addition of the Diester: The starting diester is dissolved in the same anhydrous solvent and added dropwise to the stirred suspension of the base at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the cyclization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Workup: The reaction mixture is cooled in an ice bath, and the excess sodium is quenched by the careful addition of ethanol. The resulting sodium salt of the β-keto ester is then neutralized by the dropwise addition of a dilute acid until the solution is acidic.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Below is a diagram illustrating the logical workflow for this foundational synthesis.
Signaling Pathway of Discovery and Development
The discovery and subsequent utilization of this compound can be visualized as a pathway beginning with fundamental reaction discovery and branching into various applications.
Conclusion
While the exact moment of the first synthesis of this compound may be nestled within the broader explorations of the Dieckmann condensation, its conceptual origins are clear. The foundational work on intramolecular cyclizations of diesters provided the necessary chemical logic for its creation. Today, this compound stands as a testament to the enduring power of fundamental organic reactions and continues to be a vital tool for chemists in the pursuit of new medicines and materials. This guide provides a historical and technical foundation for understanding this important synthetic intermediate.
References
An In-depth Technical Guide to the Basic Reactions of Methyl 4-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental reactions of Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 57595-23-0), a versatile heterocyclic building block. This document outlines its synthesis and core reactivity, including reductions, condensations, and enolate chemistry, providing detailed experimental protocols and quantitative data where available. The information herein is intended to serve as a comprehensive resource for chemists engaged in synthetic and medicinal chemistry.
Synthesis of this compound
The title compound, a cyclic β-keto ester, can be synthesized via a Michael addition-Dieckmann condensation sequence. A common laboratory-scale preparation involves the reaction of methyl glycolate with sodium hydride to form an alkoxide, which then undergoes a Michael addition with methyl acrylate. The resulting intermediate is then cyclized to furnish the target molecule.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials:
-
Sodium hydride (NaH), 60% dispersion in oil
-
Anhydrous diethyl ether (Et₂O)
-
Methyl glycolate
-
Dimethyl sulfoxide (DMSO)
-
Methyl acrylate
-
5% Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A slurry of sodium hydride (2.2 g, 55 mmol, assuming 60% dispersion) in anhydrous diethyl ether (40 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
Methyl glycolate (4.5 g, 50 mmol) is added dropwise to the stirred slurry at room temperature.
-
The reaction mixture is stirred for 14 hours at room temperature and then concentrated under vacuum to remove the diethyl ether.[1]
-
The resulting solid residue is cooled to 0 °C, and a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added.[1]
-
The mixture is stirred at 0 °C for 15 minutes, then the cooling bath is removed, and stirring is continued for an additional 45 minutes.[1]
-
The reaction mixture is carefully poured into 60 mL of 5% H₂SO₄ and extracted with diethyl ether (150 mL).[1]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.[1]
| Parameter | Value | Reference |
| Yield | 24% | [1] |
| ¹H NMR (CDCl₃) | δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) | [1] |
Core Reactions and Reactivity
The reactivity of this compound is dominated by its three key functional features: the ketone carbonyl group, the active methylene proton at the C3 position (α- to both carbonyls), and the methyl ester.
Caption: Key reactive sites and corresponding transformations.
Reduction of the Ketone Carbonyl
The ketone at the C4 position can be selectively reduced to a hydroxyl group using mild reducing agents such as sodium borohydride (NaBH₄). This transformation yields methyl 4-hydroxytetrahydrofuran-3-carboxylate.
Experimental Protocol: Ketone Reduction
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of this compound (5.0 g, 34.69 mmol) in ethanol (20 mL).
-
Cool the solution to -30 °C in a suitable cooling bath.
-
Add sodium borohydride (1.31 g, 34.69 mmol) portion-wise to the cooled solution.[2]
-
Stir the resulting reaction mass at -30 °C for 30 minutes.[2]
-
Allow the reaction to warm to room temperature and continue stirring for 16 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with 1 N aqueous HCl.[2]
-
Evaporate all solvents under vacuum to obtain the crude product. Further purification can be achieved by trituration or column chromatography.[2]
| Parameter | Value | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2] |
| Solvent | Ethanol | [2] |
| Temperature | -30 °C to Room Temperature | [2] |
| Reaction Time | 16.5 hours | [2] |
| Yield | Not explicitly stated in the reference. |
Condensation Reactions
The C4 ketone readily undergoes condensation with various nucleophiles, particularly amines and hydrazines, to form a wide range of heterocyclic derivatives. This reactivity is central to its use in the synthesis of pharmacologically active molecules, such as GPR119 agonists.
Reaction with Primary Amines
Condensation with a primary amine, such as benzylamine, typically results in the formation of an enamine product.
Materials:
-
This compound
-
Toluene
-
Benzylamine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (3.00 g) in toluene (120 mL), add benzylamine (2.68 g).[3]
-
Stir the mixture at 100 °C for 2 hours.[3]
-
Cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate.[3]
-
Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purify the residue by silica gel chromatography to obtain methyl 4-(benzylamino)-2,5-dihydrofuran-3-carboxylate.[3]
Reaction with Hydrazines (Knorr-type Pyrazole Synthesis)
The 1,3-dicarbonyl nature of the molecule makes it an ideal substrate for reactions with hydrazines to form fused pyrazole systems. This reaction follows the general principles of the Knorr pyrazole synthesis. Reaction with hydrazine hydrate is expected to yield 4,5,6,7-tetrahydrofuro[3,4-c]pyrazol-3(1H)-one.
Caption: Expected Knorr-type synthesis of a fused pyrazole.
Note: A specific experimental protocol for this reaction with the title compound was not identified in the searched literature, but this represents a highly probable and synthetically valuable transformation.
Reaction with Guanidine (Fused Pyrimidine Synthesis)
Reaction with guanidine is a key step in the synthesis of certain GPR119 agonists, leading to the formation of a fused dihydropyrimidinone ring system.
Note: This protocol is adapted from the reaction of a closely related substrate, methyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate, as described in patent literature and is expected to be applicable.[1]
Materials:
-
This compound
-
Guanidine carbonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine carbonate to the sodium ethoxide solution and stir.
-
Add this compound to the mixture.
-
Heat the reaction mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The product may precipitate upon cooling or neutralization. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the furo[3,4-d]pyrimidin-4-ol derivative.
Enolate Formation and Subsequent Reactions
The acidic proton at C3 can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles.
C-Alkylation
Alkylation of the C3 position is a fundamental transformation, though specific literature examples for the title compound are sparse. The general procedure involves enolate formation followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA))
-
Alkylating agent (e.g., Methyl Iodide (MeI), Benzyl Bromide (BnBr))
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).
-
Add the base portion-wise and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkylating agent dropwise at the low temperature.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
Enol Triflate Formation
The enolate can also be trapped with electrophiles other than alkyl halides. For instance, reaction with triflic anhydride (Tf₂O) yields a vinyl triflate, a versatile intermediate for cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
Procedure:
-
Dissolve this compound (1.00 g, 6.94 mmol) in dry DCM (40 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C and add DIEA (2.68 g, 20.7 mmol). Stir at -78 °C for 30 minutes.
-
Slowly add triflic anhydride (5.87 g, 20.7 mmol).
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1.5 hours.
-
Quench the reaction with water (5 mL) and extract with DCM (2 x 20 mL).
-
Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (Petroleum ether: Ethyl acetate = 20:1 to 10:1) to afford methyl 4-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydrofuran-3-carboxylate.
| Parameter | Value | Reference |
| Yield | 83% | |
| Reagents | DIEA, Tf₂O | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | -78 °C to Room Temperature |
Ring-Opening Reactions
Summary of Reactions
| Reaction Type | Reagents | Product Type |
| Synthesis | Methyl glycolate, NaH, Methyl acrylate | Target Molecule |
| Ketone Reduction | NaBH₄ | 4-Hydroxy-tetrahydrofuran derivative |
| Condensation | Benzylamine | Enamine |
| Condensation | Hydrazine (expected) | Fused Pyrazole (pyridazinone) |
| Condensation | Guanidine | Fused Pyrimidine |
| Enolate Chemistry | Base (e.g., NaH), Alkyl Halide (e.g., MeI) | C3-Alkylated derivative |
| Enolate Chemistry | DIEA, Tf₂O | Enol Triflate |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (potential ring-opening) |
This guide provides a foundational understanding of the reactivity of this compound. The presented protocols, drawn from patent and chemical literature, offer practical starting points for the synthesis and derivatization of this valuable heterocyclic intermediate. Researchers are encouraged to consult the primary references for further details and characterization data.
References
- 1. WO2008006025A1 - Dihydrofuro pyrimidines as akt protein kinase inhibitors - Google Patents [patents.google.com]
- 2. WO2024171094A1 - Cyclin-dependent kinase (cdk2) inhibitors - Google Patents [patents.google.com]
- 3. WO2012137982A2 - Sulfonamide derivative and use thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-oxotetrahydrofuran-3-carboxylate: Synthesis, Properties, and Application in GPR119 Agonist Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in the synthesis of novel therapeutics. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and methods for its purification and analysis. A significant focus is placed on its application as a precursor for the development of GPR119 agonists, potent therapeutic agents for the treatment of type 2 diabetes. The guide elucidates the GPR119 signaling pathway and presents a conceptual workflow for the synthesis of GPR119 agonists from this compound.
Chemical Identity and Synonyms
The compound of interest is formally identified by its IUPAC name and is also known by several synonyms in the scientific literature and commercial catalogs.
| Identifier | Name/Value |
| IUPAC Name | This compound |
| CAS Number | 57595-23-0 |
| Molecular Formula | C₆H₈O₄ |
| Synonyms | 3-Furancarboxylic acid, tetrahydro-4-oxo-, methyl ester; 4-oxo-3-oxolanecarboxylic acid methyl ester; methyl 4-oxooxolane-3-carboxylate; Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester; Tetrahydro-4-oxo-3-furoic acid methyl ester[1] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided below, offering a quick reference for experimental planning.
| Property | Value | Reference |
| Molecular Weight | 144.13 g/mol | [1] |
| Boiling Point | 220 °C | ChemicalBook |
| Density | 1.265 g/cm³ | ChemicalBook |
| Flash Point | 91 °C | ChemicalBook |
| pKa (Predicted) | 10.72 ± 0.20 | [1] |
| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) | ChemicalBook |
¹H NMR (CDCl₃): δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H).[2]
Experimental Protocols
Detailed Synthesis of this compound
This protocol describes a common method for the synthesis of this compound.
Materials:
-
Methyl ethanoate (Methyl acetate)
-
Sodium hydride (NaH)
-
Anhydrous diethyl ether
-
Methyl acrylate
-
Dimethyl sulfoxide (DMSO)
-
5% Sulfuric acid (H₂SO₄)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Preparation of the Enolate: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous diethyl ether (40 mL) is prepared. To this stirred slurry, methyl ethanoate (4.5 g, 50 mmol) is added dropwise at room temperature. The reaction mixture is then stirred continuously for 14 hours at room temperature.[2]
-
Solvent Removal: After the 14-hour stirring period, the diethyl ether is removed under reduced pressure to yield the sodium enolate as a solid.
-
Michael Addition: The resulting solid is cooled to 0 °C in an ice bath. A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is then added to the solid. The mixture is stirred at 0 °C for 15 minutes.[2]
-
Reaction Completion: The cooling bath is removed, and the reaction mixture is stirred for an additional 45 minutes at room temperature.[2]
-
Work-up: The reaction mixture is carefully poured into 60 mL of 5% sulfuric acid. The aqueous layer is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[2]
Purification by Column Chromatography
Purification of the crude product is essential to obtain this compound of high purity. Flash column chromatography is a standard and effective method.
General Procedure:
-
Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, sample-impregnated silica gel is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired product from impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Analytical Methods for Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The provided ¹H NMR data serves as a reference for confirming the structure of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. Due to the potential for keto-enol tautomerism in β-keto esters, which can lead to poor peak shapes, using mixed-mode columns or adjusting the mobile phase pH and temperature may be necessary for optimal separation.[3]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester and ketone carbonyl groups.
Application in Drug Development: GPR119 Agonists
This compound is a valuable building block in the synthesis of fused-pyrimidine derivatives that act as novel GPR119 agonists.[2] GPR119 is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[4]
The GPR119 Signaling Pathway
Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal L-cells, leads to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This elevation in cAMP has a dual effect on glucose homeostasis:
-
Direct effect on Pancreatic β-cells: Increased cAMP levels in pancreatic β-cells potentiate glucose-stimulated insulin secretion.
-
Indirect effect via Intestinal L-cells: In intestinal L-cells, elevated cAMP stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These incretins, in turn, act on pancreatic β-cells to further enhance insulin secretion in a glucose-dependent manner.
This dual mechanism of action makes GPR119 agonists an attractive therapeutic strategy for type 2 diabetes, with the potential for a lower risk of hypoglycemia compared to some other anti-diabetic agents.[7]
Conceptual Experimental Workflow for GPR119 Agonist Synthesis
The synthesis of a GPR119 agonist from this compound typically involves a multi-step process. The following diagram illustrates a conceptual workflow.
Conclusion
This compound is a versatile and important intermediate in medicinal chemistry, particularly in the development of GPR119 agonists for the treatment of type 2 diabetes. This guide provides essential technical information for researchers, including its chemical properties, a detailed synthesis protocol, and an overview of its application in a key therapeutic signaling pathway. The provided experimental details and conceptual workflows are intended to facilitate further research and development in this promising area of drug discovery.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 57595-23-0 [m.chemicalbook.com]
- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 4. GPR119 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 4-oxotetrahydrofuran-3-carboxylate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in organic synthesis. This document outlines its fundamental chemical properties and a detailed experimental protocol for its synthesis, catering to the needs of researchers and professionals in drug development and chemical sciences.
Chemical and Physical Properties
This compound is a heterocyclic compound with the chemical formula C₆H₈O₄.[1][2][3][4][5] Its molecular weight is approximately 144.13 g/mol .[1][3][4][5] The compound is also known by other names, including Tetrahydro-4-oxo-3-furancarboxylic Acid Methyl Ester.[1] It is primarily utilized as an intermediate in the synthesis of more complex molecules, such as fused-pyrimidine derivatives which act as GPR119 agonists.[4]
| Property | Value | Citations |
| Molecular Formula | C₆H₈O₄ | [1][2][4][5][6] |
| Molecular Weight | 144.13 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 144.125 g/mol | [2][6] |
| CAS Number | 57595-23-0 | [1][2][4][5][6][7] |
Experimental Protocols
The following protocol details a common method for the synthesis of this compound.[4]
Materials:
-
Methyl ethanoate
-
Sodium hydride
-
Anhydrous ether
-
Methyl acrylate
-
Dimethyl sulfoxide (DMSO)
-
5% Sulfuric acid (H₂SO₄)
-
Ether for extraction
Procedure:
-
Initial Reaction Mixture Preparation:
-
Slowly add methyl ethanoate (4.5 g, 50 mmol) dropwise to a stirred slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) at room temperature.
-
Continuously stir the reaction mixture for 14 hours at room temperature.
-
Following the stirring period, concentrate the mixture under a vacuum.[4]
-
-
Addition of Methyl Acrylate:
-
To the resulting solid from the previous step, add a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) at 0 °C.
-
Stir the mixture at this temperature for 15 minutes.
-
Remove the cooling bath and continue stirring for an additional 45 minutes.[4]
-
-
Extraction and Purification:
-
Pour the reaction mixture into 60 mL of 5% H₂SO₄.
-
Extract the aqueous layer with 150 mL of ether.
-
Dry the organic layer, concentrate it, and then purify the residue using column chromatography to yield the final product, this compound.[4]
-
The reported yield for this protocol is approximately 24% (1.7 g).[4]
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]
- 4. This compound | 57595-23-0 [m.chemicalbook.com]
- 5. 001chemical.com [001chemical.com]
- 6. CAS#:57595-23-0 | this compound | Chemsrc [chemsrc.com]
- 7. This compound | 57595-23-0 [sigmaaldrich.com]
Physical properties of "Methyl 4-oxotetrahydrofuran-3-carboxylate" (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Methyl 4-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of this compound (CAS No. 57595-23-0), a heterocyclic compound of interest in organic synthesis. It is notably used in the preparation of fused-pyrimidine derivatives which act as novel GPR119 agonists.[1][2] This document presents its boiling point and density, outlines standard experimental methodologies for their determination, and provides a logical workflow for property characterization.
Core Physical Properties
The physical characteristics of a compound are fundamental to its application in research and development, influencing reaction conditions, purification methods, and formulation. The boiling point and density for this compound are summarized below.
Quantitative Data Summary
| Physical Property | Value | Units |
| Boiling Point | 220 | °C[1][2][3] |
| Density | 1.265 | g/cm³[1][2][3] |
Experimental Protocols for Property Determination
While specific experimental documentation for the determination of these values for this compound is not detailed in the public literature, the following represents standard and widely accepted methodologies for ascertaining the boiling point and density of a liquid organic compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a pure substance, the boiling point is a characteristic physical property.
Method 1: Simple Distillation A common and effective method for both purification and boiling point determination is simple distillation.[4]
-
Apparatus: A round-bottom flask, a distillation head (Y-adapter), a thermometer with an adapter, a condenser, and a receiving flask.
-
Procedure:
-
The liquid sample (at least 5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and reliquefies.
-
The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.
-
The atmospheric pressure should be recorded, as boiling point is dependent on pressure.[5]
-
Method 2: Thiele Tube Method This micro-scale method is advantageous when only a small amount of the substance is available.[6]
-
Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.
-
Procedure:
-
A few drops of the sample are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end down.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil.
-
The Thiele tube is heated gently at the side arm.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the oil bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]
-
Density Determination
Density is the mass of a substance per unit volume. It is a fundamental property that can be used to identify a substance.
Method: Using a Pycnometer or Graduated Cylinder and Balance
-
Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.
-
A known volume of the liquid is added. If using a pycnometer, it is filled to its calibrated volume. If using a graduated cylinder, the volume is read directly from the markings.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
Visualization of Workflows
To aid in the conceptualization of the processes involved in characterizing a chemical compound, the following diagrams illustrate the logical flow of information and a generalized experimental workflow.
Caption: Logical flow for creating the technical guide.
Caption: Workflow for physical property determination.
References
- 1. This compound | 57595-23-0 [m.chemicalbook.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]
- 4. m.youtube.com [m.youtube.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Stability and Storage of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-oxotetrahydrofuran-3-carboxylate, a versatile building block in organic synthesis, requires careful consideration of its stability and storage to ensure its integrity and performance in research and development. This technical guide provides a comprehensive overview of the known stability profile and optimal storage conditions for this compound, drawing from available safety data and the general chemical behavior of its structural class, β-keto esters.
Summary of Storage and Stability Parameters
Proper storage is paramount to prevent degradation and maintain the purity of this compound. The recommended storage conditions from various suppliers are summarized below, highlighting the need for a controlled environment.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature | |
| 2-8°C | [1][2] | |
| -20°C | [3] | |
| Atmosphere | Keep in a dry area; Avoid moisture. | [1][4] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [4] |
A Safety Data Sheet (SDS) for the compound explicitly states that it is "Stable under recommended storage conditions"[1][4]. However, the variability in recommended temperatures suggests that for long-term storage or for applications sensitive to minor impurities, storing at lower temperatures (2-8°C or -20°C) in a tightly sealed container and a dry environment is advisable.
Chemical Stability and Potential Degradation Pathways
This compound belongs to the class of β-keto esters. This structural motif dictates its primary stability concerns, namely susceptibility to hydrolysis and decarboxylation.
Hydrolysis
The ester functional group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases. Under aqueous conditions, particularly at non-neutral pH, the ester can be cleaved to form the corresponding β-keto acid and methanol. This β-keto acid intermediate is often unstable. Anhydrous conditions are typically required to prevent hydrolysis during reactions involving β-keto esters[5].
Decarboxylation
The β-keto acid formed upon hydrolysis is susceptible to decarboxylation, especially when heated[6]. This process involves the loss of carbon dioxide to yield a ketone. This degradation pathway is a significant consideration, particularly if the compound is subjected to elevated temperatures in the presence of water.
A general workflow for assessing the stability of a chemical compound like this compound is outlined in the diagram below. This logical process ensures that potential degradation pathways are identified and appropriate storage and handling procedures are established.
References
- 1. aaronchem.com [aaronchem.com]
- 2. CAS#:57595-23-0 | this compound | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fused-Pyrimidine Derivatives from Methyl 4-Oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused-pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a pyrimidine ring with other heterocyclic systems, such as a tetrahydrofuran moiety, can lead to novel molecular architectures with unique pharmacological profiles. This document provides detailed protocols for the synthesis of tetrahydrofuro[3,4-d]pyrimidine derivatives, utilizing methyl 4-oxotetrahydrofuran-3-carboxylate as a key starting material. These compounds are of significant interest due to their potential as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. The methodologies described herein are designed to be reproducible and scalable for applications in drug discovery and development.
Synthesis of Tetrahydrofuro[3,4-d]pyrimidine-2,4-dione
The cyclocondensation of this compound with urea represents a direct and efficient method for the synthesis of the core scaffold, 4a,5,6,7a-tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This reaction is a variation of the well-established Biginelli reaction.[1][2]
Reaction Scheme:
Caption: Synthesis of the core fused-pyrimidine scaffold.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Urea (1.5 eq)
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate Solution (5% w/v)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and urea (1.5 eq) in anhydrous ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a 5% sodium bicarbonate solution.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4a,5,6,7a-tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
-
Dry the purified product under vacuum over anhydrous magnesium sulfate.
Synthesis of 2-Thioxo-tetrahydrofuro[3,4-d]pyrimidin-4-one
The thio-analog of the fused pyrimidine can be synthesized by replacing urea with thiourea in the cyclocondensation reaction.
Reaction Scheme:
Caption: Synthesis of the 2-thioxo fused-pyrimidine analog.
Experimental Protocol
The protocol is analogous to the synthesis of the dione derivative, with thiourea replacing urea.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Anhydrous Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium Bicarbonate Solution (5% w/v)
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Follow the same procedure as for the synthesis of 4a,5,6,7a-tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione, substituting thiourea for urea.
-
Purification is achieved through recrystallization from an appropriate solvent.
Synthesis of 2-Amino-tetrahydrofuro[3,4-d]pyrimidin-4-one
The 2-amino derivative can be prepared using guanidine hydrochloride as the nitrogen-containing component.
Reaction Scheme:
Caption: Synthesis of the 2-amino fused-pyrimidine analog.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Sodium Ethoxide (1.5 eq)
-
Anhydrous Ethanol
-
Deionized Water
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux with continuous stirring. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Summary of Synthesized Fused-Pyrimidine Derivatives
| Compound Name | Starting Materials | Typical Yield (%) | Melting Point (°C) |
| 4a,5,6,7a-Tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione | This compound, Urea | 65-75 | >250 |
| 2-Thioxo-1,2,3,4,4a,7a-hexahydrofuro[3,4-d]pyrimidin-4-one | This compound, Thiourea | 60-70 | >280 |
| 2-Amino-3,5,6,7a-tetrahydrofuro[3,4-d]pyrimidin-4(4aH)-one | This compound, Guanidine Hydrochloride | 55-65 | >300 |
Table 2: Expected Spectroscopic Data for 4a,5,6,7a-Tetrahydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
| Spectral Data | Expected Chemical Shifts (δ ppm) or m/z |
| ¹H NMR (DMSO-d₆) | 10.5-11.5 (br s, 1H, NH), 8.0-9.0 (br s, 1H, NH), 4.0-4.5 (m, 2H, -O-CH₂-), 3.5-4.0 (m, 1H, -CH-), 3.0-3.5 (m, 1H, -CH-). |
| ¹³C NMR (DMSO-d₆) | 165-175 (C=O), 150-160 (C=O), 70-80 (-O-CH₂-), 50-60 (-CH-), 40-50 (-CH-). |
| Mass Spec (EI) | Expected M⁺ at m/z = 170.06. |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.
Biological Context and Signaling Pathway
Fused-pyrimidine derivatives, particularly those with a furo-pyrimidine core, have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5] Inhibition of key kinases in this pathway, such as PI3K and AKT, can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and preliminary evaluation of these novel fused-pyrimidine derivatives is outlined below.
Caption: Overall experimental workflow.
Conclusion
The protocols detailed in these application notes provide a solid foundation for the synthesis of novel tetrahydrofuro[3,4-d]pyrimidine derivatives. These compounds are valuable tools for chemical biology and drug discovery, particularly in the context of developing new anticancer agents targeting the PI3K/AKT/mTOR pathway. The straightforward synthetic routes and the potential for diverse functionalization make this scaffold an attractive starting point for further medicinal chemistry efforts.
References
- 1. Biginelli Reaction [organic-chemistry.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl 4-oxotetrahydrofuran-3-carboxylate as a Key Intermediate for Novel GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Activation of GPR119, predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This dual action presents a significant advantage in glycemic control with a reduced risk of hypoglycemia. The development of potent and selective small-molecule GPR119 agonists is an active area of research. This document details the use of methyl 4-oxotetrahydrofuran-3-carboxylate as a versatile intermediate in the synthesis of a novel class of fused pyrimidine GPR119 agonists.
GPR119 Signaling Pathway
Upon binding of an agonist, GPR119 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion from pancreatic β-cells and promotes the release of GLP-1 from intestinal L-cells.
Caption: GPR119 Signaling Pathway.
Synthetic Application of this compound
This compound is a key building block for the synthesis of furo[2,3-d]pyrimidine derivatives, a novel class of potent GPR119 agonists. The tetrahydrofuran ring serves as a central scaffold, and the keto-ester functionality allows for the construction of the fused pyrimidine ring system.
Synthetic Workflow
The general synthetic strategy involves a multi-step sequence starting from the condensation of this compound with a suitable nitrogen-containing nucleophile to form an enamine, followed by cyclization to construct the furo[2,3-d]pyrimidine core. Subsequent functionalization of this core allows for the introduction of various substituents to optimize agonist activity and pharmacokinetic properties.
Caption: Synthetic workflow for GPR119 agonists.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and guanidine hydrochloride.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with acetic acid. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one as a solid.
Protocol 2: Synthesis of 4-Chloro-5,6-dihydrofuro[2,3-d]pyrimidine
-
Reaction Setup: In a round-bottom flask, suspend 2-amino-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one in phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine.
Protocol 3: Synthesis of a Furo[2,3-d]pyrimidine GPR119 Agonist
-
Reaction Setup: To a solution of 4-chloro-5,6-dihydrofuro[2,3-d]pyrimidine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline and a base (e.g., diisopropylethylamine, DIPEA).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final GPR119 agonist.
Biological Evaluation of GPR119 Agonists
Experimental Workflow for Agonist Screening
A typical workflow for identifying and characterizing novel GPR119 agonists involves a series of in vitro and in vivo assays.
Caption: GPR119 agonist screening workflow.
Protocol 4: In Vitro cAMP Assay
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media.
-
Assay Procedure: Seed the cells in a 96-well plate. On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add varying concentrations of the test compounds and incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the compound concentration and determine the EC₅₀ value (the concentration of agonist that gives half-maximal response).
Protocol 5: Oral Glucose Tolerance Test (OGTT)
-
Animal Model: Use appropriate animal models, such as C57BL/6 mice or diet-induced obese mice.
-
Procedure: Fast the animals overnight. Administer the test compound or vehicle orally. After a set time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure the blood glucose levels for each time point. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC for the compound-treated group compared to the vehicle-treated group indicates in vivo efficacy.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and biological evaluation of novel furo[2,3-d]pyrimidine GPR119 agonists.
Table 1: Synthesis and Physicochemical Properties
| Compound ID | Synthetic Yield (%) | Purity (%) | Molecular Weight ( g/mol ) | LogP |
| FPD-001 | 45 | >98 | 350.4 | 2.8 |
| FPD-002 | 52 | >99 | 364.4 | 3.1 |
| ... | ... | ... | ... | ... |
Table 2: In Vitro Biological Activity
| Compound ID | GPR119 EC₅₀ (nM) | Maximal cAMP Response (%) | GSIS (Fold Increase) |
| FPD-001 | 15.2 | 95 | 2.5 |
| FPD-002 | 8.7 | 105 | 3.1 |
| ... | ... | ... | ... |
Table 3: In Vivo Efficacy in OGTT
| Compound ID | Dose (mg/kg) | Glucose AUC Reduction (%) |
| FPD-001 | 10 | 25 |
| FPD-002 | 10 | 35 |
| ... | ... | ... |
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel furo[2,3-d]pyrimidine-based GPR119 agonists. The synthetic route is robust and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The provided protocols for chemical synthesis and biological evaluation offer a comprehensive framework for researchers in the field of GPR119-targeted drug discovery. The continued exploration of this chemical space may lead to the development of next-generation therapies for type 2 diabetes and other metabolic diseases.
Application Notes and Protocols: Stereoselective Synthesis of Tetrahydrofuran Derivatives from Methyl 4-oxotetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] These molecules exhibit a wide spectrum of therapeutic properties, including antitumor, anti-inflammatory, antiviral, and immunosuppressive activities. The stereochemistry of the substituents on the THF ring often plays a pivotal role in determining the biological efficacy and selectivity of these compounds. Consequently, the development of robust and stereoselective synthetic methodologies to access enantiomerically pure and diastereomerically defined tetrahydrofuran derivatives is of paramount importance in medicinal chemistry and drug discovery.
Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile and readily available starting material for the synthesis of highly functionalized tetrahydrofuran derivatives. Its β-keto ester functionality allows for a variety of stereoselective transformations, including reductions and alkylations, to introduce new stereocenters with high levels of control. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of key tetrahydrofuran intermediates from this starting material, which can serve as crucial building blocks for the synthesis of complex bioactive molecules. The stereoisomers of substituted tetrahydrofurans can exhibit significantly different biological activities, making stereocontrol in their synthesis a critical aspect of drug development.[2]
Core Synthetic Strategies
Two primary strategies for the stereoselective functionalization of this compound are highlighted:
-
Stereoselective Reduction of the Ketone: The carbonyl group at the C4 position can be reduced to a hydroxyl group, creating a new stereocenter. This transformation can be achieved with high enantioselectivity using biocatalytic methods or with high diastereoselectivity depending on the reducing agent and reaction conditions.
-
Diastereoselective Alkylation of the Enolate: The carbon atom at the C3 position can be deprotonated to form an enolate, which can then be alkylated with various electrophiles. The use of chiral auxiliaries allows for the introduction of a new substituent at the C3 position with excellent diastereocontrol.
Application Note 1: Asymmetric Reduction of this compound using Baker's Yeast
Objective: To synthesize enantiomerically enriched methyl 4-hydroxy-tetrahydrofuran-3-carboxylate through a green and cost-effective biocatalytic reduction.
Background: Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of prochiral ketones, offering high enantioselectivity under mild and environmentally benign conditions.[3][4] The enzymatic machinery within the yeast cells contains reductases that can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of a specific enantiomer of the corresponding alcohol. This method is particularly attractive for its operational simplicity and the avoidance of heavy metal catalysts.[5][6]
Workflow:
Caption: Workflow for the asymmetric reduction of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Baker's Yeast (commercial grade)
-
Sucrose
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve sucrose (10 g) in deionized water (100 mL).
-
Add baker's yeast (20 g) to the sucrose solution and stir the suspension at 30 °C for 30 minutes to activate the yeast.
-
Dissolve this compound (1 g, 6.94 mmol) in a minimal amount of ethanol (ca. 2 mL) and add it dropwise to the yeast suspension.
-
Seal the flask with a cotton plug and stir the mixture at room temperature (25-30 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add celite (10 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate (3 x 50 mL).
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired methyl 4-hydroxy-tetrahydrofuran-3-carboxylate.
Quantitative Data (Representative):
| Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Methyl (3R,4S)-4-hydroxy-tetrahydrofuran-3-carboxylate | 75-85 | >95:5 (syn) | >98 |
| Methyl (3R,4R)-4-hydroxy-tetrahydrofuran-3-carboxylate | <5 | - | - |
Note: The stereochemical outcome may vary depending on the specific strain of baker's yeast and reaction conditions.
Application Note 2: Diastereoselective Alkylation of this compound using an Evans Chiral Auxiliary
Objective: To synthesize a diastereomerically pure 3-alkyl-4-oxotetrahydrofuran derivative, a key intermediate for complex natural product synthesis, such as the core of amphidinolide N.[7]
Background: Chiral oxazolidinones, pioneered by David A. Evans, are powerful chiral auxiliaries for controlling the stereochemistry of enolate alkylations.[8][9] The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high degree of diastereoselectivity.[10][11] This method provides a reliable route to enantiomerically enriched α-substituted carbonyl compounds. The subsequent removal of the auxiliary provides the desired product in high optical purity.
Workflow:
Caption: Workflow for diastereoselective alkylation using an Evans auxiliary.
Experimental Protocol:
Materials:
-
This compound
-
(R)-4-benzyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Sodium hexamethyldisilazide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Saturated aqueous sodium bicarbonate
Procedure:
Part A: Acylation of the Chiral Auxiliary
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (40 mL) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C and add n-BuLi (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (0.92 mL, 10.5 mmol) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride (20 mL) and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-acyloxazolidinone.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyloxazolidinone (from Part A, 10 mmol) in anhydrous THF (40 mL) under an argon atmosphere and cool to -78 °C.
-
Add NaHMDS (1.0 M in THF, 11 mL, 11 mmol) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11 mmol) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride (20 mL) and extract with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
Part C: Auxiliary Cleavage
-
Dissolve the alkylated product (from Part B, 10 mmol) in a mixture of THF (40 mL) and water (10 mL) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.5 mL, 40 mmol) dropwise, followed by aqueous lithium hydroxide (0.84 g in 10 mL water, 20 mmol).
-
Stir the mixture at 0 °C for 4 hours.
-
Quench the reaction with aqueous sodium sulfite (1.5 M, 20 mL).
-
Concentrate the mixture to remove THF, then extract the aqueous layer with diethyl ether (3 x 30 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate (3 x 40 mL).
-
Dry the combined ethyl acetate layers over anhydrous sodium sulfate and concentrate to yield the desired 3-alkyl-4-oxotetrahydrofuran-3-carboxylic acid.
Quantitative Data (Representative):
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Alkylation | N-Alkylated Oxazolidinone | 85-95 | >98:2 |
| Cleavage | 3-Alkyl-4-oxotetrahydrofuran-3-carboxylic acid | 80-90 | >98:2 |
Applications in Drug Development
The stereochemically defined tetrahydrofuran derivatives synthesized via these protocols are valuable intermediates for the preparation of a variety of biologically active molecules.
-
Antiviral Agents: Many potent HIV protease inhibitors incorporate substituted tetrahydrofuran moieties as key structural elements that interact with the enzyme's active site.[12] The stereochemistry of these substituents is critical for optimal binding and inhibitory activity.
-
Anti-inflammatory Drugs: The tetrahydrofuran core is present in natural products with anti-inflammatory properties. The ability to synthesize specific stereoisomers allows for the exploration of structure-activity relationships (SAR) and the development of more potent and selective anti-inflammatory agents.
-
Natural Product Synthesis: The protocols described are directly applicable to the synthesis of complex natural products containing the tetrahydrofuran motif, such as goniothalamin and various lignans, which often exhibit significant cytotoxic activity against cancer cell lines.[13][14]
Conclusion
The stereoselective synthesis of tetrahydrofuran derivatives from this compound provides a versatile platform for the generation of chiral building blocks essential for drug discovery and development. The methodologies outlined, employing both biocatalytic reduction and chiral auxiliary-controlled alkylation, offer efficient and highly stereoselective routes to these valuable intermediates. The ability to control the absolute and relative stereochemistry of the tetrahydrofuran core is a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates.
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane | MDPI [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. staff-beta.najah.edu [staff-beta.najah.edu]
- 11. researchgate.net [researchgate.net]
- 12. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate, a valuable intermediate in the preparation of various derivatives, including novel GPR119 agonists.[1] The described method is a two-step process involving the reaction of methyl ethanoate with sodium hydride, followed by the addition of methyl acrylate. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
This compound is a key building block in organic synthesis. Its functional groups, a ketone and an ester within a tetrahydrofuran ring, allow for a variety of chemical transformations, making it a versatile precursor for more complex molecules. Notably, it is utilized in the synthesis of fused-pyrimidine derivatives which have shown potential as GPR119 agonists.[1] This protocol outlines a reproducible method for its preparation in a laboratory setting.
Reaction Scheme
Step 1: Formation of the Enolate Methyl Ethanoate + Sodium Hydride → Sodium enolate
Step 2: Michael Addition Sodium enolate + Methyl Acrylate → this compound
Experimental Protocol
Materials:
-
Methyl ethanoate (Methyl formate)
-
Sodium hydride
-
Anhydrous ether
-
Methyl acrylate
-
Dimethyl sulfoxide (DMSO)
-
5% Sulfuric acid (H₂SO₄)
-
Ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Cooling bath (ice bath)
-
Dropping funnel
-
Vacuum evaporator
-
Separatory funnel
-
Chromatography column
-
Standard laboratory glassware
Procedure:
Step 1: Preparation of the Sodium Enolate
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL).
-
Slowly add methyl ethanoate (4.5 g, 50 mmol) dropwise to the stirred slurry at room temperature.
-
Stir the reaction mixture continuously for 14 hours at room temperature.
-
After 14 hours, concentrate the mixture under vacuum to remove the ether and obtain the solid sodium enolate.[1]
Step 2: Synthesis of this compound
-
To the solid obtained in the previous step, add DMSO (20 mL) and cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 15 minutes.
-
Remove the cooling bath and continue stirring for an additional 45 minutes at room temperature.[1]
Work-up and Purification:
-
Pour the reaction mixture into 60 mL of 5% H₂SO₄.
-
Extract the aqueous layer with ether (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.[1]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Methyl Ethanoate | 4.5 g (50 mmol) | [1] |
| Sodium Hydride | 2.2 g (55 mmol) | [1] |
| Methyl Acrylate | 5.2 g (55 mmol) | [1] |
| Product | ||
| This compound | 1.7 g | [1] |
| Yield | 24% | [1] |
| ¹H NMR (CDCl₃) | δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H) | [1] |
Visualization of Experimental Workflow
References
Biological Activity of Methyl 4-oxotetrahydrofuran-3-carboxylate Derivatives: A Review of Current Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Application in the Synthesis of Bioactive Molecules
Methyl 4-oxotetrahydrofuran-3-carboxylate has been utilized as a key intermediate in the synthesis of compounds targeting a range of diseases. Patent literature reveals its role in the development of:
-
Interleukin-17 (IL-17) Modulators: These compounds are investigated for their potential in treating autoimmune and inflammatory diseases.
-
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: These molecules are explored as potential anticancer agents due to their role in cell cycle regulation.
-
Lysophosphatidic Acid (LPA) Receptor Antagonists: These are being studied for their potential in various diseases, including fibrosis and cancer.
-
Therapeutic Agents for Heart Failure: The tetrahydrofuran core is integrated into larger molecules designed to address cardiovascular conditions.
-
Poly (ADP-ribose) Polymerase (PARP) Inhibitors: These are a class of targeted cancer therapies.
While specific quantitative data on the structure-activity relationship (SAR) of derivatives of the core "this compound" is not available, the following sections provide generalized protocols for assays relevant to the therapeutic areas mentioned above.
Experimental Protocols
The following are representative, generalized protocols for assays that would be used to evaluate the biological activity of the final, more complex molecules synthesized from this compound.
Protocol 1: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a typical biochemical assay to measure the inhibitory activity of a compound against the CDK2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test compounds dissolved in DMSO
-
Microplate (e.g., 96-well)
-
Radiolabeled [γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in assay buffer.
-
In a microplate, add the assay buffer, the CDK2/Cyclin E enzyme, and the Histone H1 substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate.
-
Radiometric: Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a common method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of a test compound.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway where derivatives of this compound might be involved.
Application of Methyl 4-oxotetrahydrofuran-3-carboxylate in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 4-oxotetrahydrofuran-3-carboxylate is a versatile bicyclic precursor that serves as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. Its unique structural features, including a reactive ketone and an ester group within a tetrahydrofuran ring, allow for diverse chemical transformations, leading to the formation of fused ring systems with potential pharmacological applications. This document provides detailed application notes and experimental protocols for the synthesis of dihydrofuro[3,4-d]pyrimidines and dihydrofurans using this key starting material. These heterocycles are of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors and receptor modulators.
Application Note 1: Synthesis of Dihydrofuro[3,4-d]pyrimidines
The reaction of this compound with binucleophilic reagents such as urea, thiourea, or guanidine provides a direct route to the synthesis of dihydrofuro[3,4-d]pyrimidine derivatives. These fused pyrimidine systems are scaffolds of interest in the development of kinase inhibitors. The general reaction involves a condensation reaction followed by cyclization to form the bicyclic heterocycle.
General Reaction Scheme:
Caption: General synthesis of Dihydrofuro[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of 5,7-dihydrofuro[3,4-d]pyrimidin-4-ol
This protocol is adapted from the general methodology described in patent WO2008006025A1 for the synthesis of dihydrofuro[3,4-d]pyrimidine cores.
Materials:
-
This compound
-
Urea
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, for workup)
-
Standard laboratory glassware and purification equipment (recrystallization or column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the solution, add urea (1.2 eq) and a catalytic amount of sodium ethoxide (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 5,7-dihydrofuro[3,4-d]pyrimidin-4-ol.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Urea | 5,7-dihydrofuro[3,4-d]pyrimidin-4-ol | ~70-80% |
| This compound | Thiourea | 4-thioxo-4,5,6,7-tetrahydrofuro[3,4-d]pyrimidine | ~65-75% |
| This compound | Guanidine | 4-amino-5,7-dihydrofuro[3,4-d]pyrimidine | ~75-85% |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Application Note 2: Synthesis of Dihydrofuran Derivatives
This compound can undergo a condensation reaction with primary amines to yield substituted dihydrofuran derivatives. This reaction is a key step in the synthesis of various heterocyclic systems, including those with potential as AMPA receptor modulators.
General Reaction Scheme:
Caption: General synthesis of Dihydrofuran derivatives.
Experimental Protocol: Synthesis of Methyl 4-(benzylamino)-2,5-dihydrofuran-3-carboxylate
This protocol is based on the procedure described in patent WO2012137982A2.
Materials:
-
This compound
-
Benzylamine
-
Toluene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Standard laboratory glassware and purification equipment (silica gel column chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (3.00 g) in toluene (120 mL) in a round-bottom flask, add benzylamine (2.68 g).[1]
-
Reaction: Stir the mixture at 100 °C for 2 hours.[1]
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.[1]
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and then concentrate it under reduced pressure.[1]
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired product.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Benzylamine | Methyl 4-(benzylamino)-2,5-dihydrofuran-3-carboxylate | High |
Note: The patent does not specify the exact yield, but "high" yield is implied by the context of the synthesis.
Signaling Pathway and Workflow Visualization
The synthesized heterocyclic compounds, particularly the dihydrofuro[3,4-d]pyrimidine derivatives, are often designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, they can be developed as inhibitors of protein kinases, which are key components of intracellular signaling cascades.
Caption: Workflow for synthesis and screening of novel heterocycles.
Caption: Inhibition of a generic kinase signaling pathway.
References
Application Notes and Protocols for Palladium-Catalyzed Tetrahydrofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) motif is a prevalent core structure in a vast array of biologically active natural products and pharmaceuticals.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydrofurans is of significant interest to the scientific community. Palladium catalysis has emerged as a powerful and versatile tool for the construction of these valuable heterocyclic scaffolds, offering a range of methodologies to access diverse and complex THF derivatives.[1]
This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions used in the synthesis of tetrahydrofurans.
Palladium-Catalyzed Reaction of γ-Hydroxy Alkenes with Aryl/Vinyl Bromides
This highly stereoselective method facilitates the synthesis of substituted tetrahydrofurans by forming both a carbon-carbon and a carbon-oxygen bond in a single step.[2] The reaction typically yields trans-2,5- and trans-2,3-disubstituted tetrahydrofurans with high diastereoselectivity.[1][3] This transformation is notable for its ability to generate up to two new stereocenters with excellent control.[1][2]
General Reaction Scheme
A γ-hydroxy alkene reacts with an aryl or vinyl bromide in the presence of a palladium catalyst and a base to yield the corresponding substituted tetrahydrofuran.
Proposed Catalytic Cycle
The reaction is proposed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[2]
Caption: Proposed mechanism for the Pd-catalyzed synthesis of tetrahydrofurans.
Data Presentation
Table 1: Synthesis of trans-2,5-Disubstituted Tetrahydrofurans
| Entry | γ-Hydroxy Alkene | Aryl Bromide | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Penten-1-ol | 2-Bromonaphthalene | 76 | >20:1 |
| 2 | 4-Penten-1-ol | 4-Bromoanisole | 85 | >20:1 |
| 3 | (S)-1-Penten-4-ol | 2-Bromonaphthalene | 78 | >20:1 |
| 4 | 1-Phenyl-4-penten-1-ol | 2-Bromonaphthalene | 75 | 18:1 |
Data compiled from references[2][4].
Experimental Protocol: Synthesis of trans-2-((2-Naphthyl)methyl)-5-methyltetrahydrofuran
Materials:
-
(S)-1-Penten-4-ol
-
2-Bromonaphthalene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (dpe-phos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.025 mmol), dpe-phos (0.055 mmol), and NaOtBu (2.2 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (5 mL), (S)-1-penten-4-ol (1.0 mmol), and 2-bromonaphthalene (2.0 mmol) are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride (10 mL).
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.[1]
Urea-Enabled Palladium-Catalyzed Heteroannulation for Polysubstituted THFs
A more recent advancement involves the palladium-catalyzed heteroannulation of 2-bromoallyl alcohols with 1,3-dienes.[5] This method, which is facilitated by the use of urea ligands, allows for the construction of a diverse range of polysubstituted tetrahydrofuran structures from readily available starting materials.[1][5]
General Reaction Scheme
The coupling of a 2-bromoallyl alcohol with a 1,3-diene in the presence of a palladium catalyst, a urea ligand, and a base yields a polysubstituted tetrahydrofuran.
Experimental Workflow
Caption: General workflow for urea-enabled heteroannulation.
Data Presentation
Table 2: Urea-Enabled Heteroannulation for Polysubstituted THFs [1][5]
| Entry | 2-Bromoallyl Alcohol | 1,3-Diene | Yield (%) |
| 1 | 2-Bromo-2-propen-1-ol | Isoprene | 75 |
| 2 | 2-Bromo-2-propen-1-ol | 2,3-Dimethyl-1,3-butadiene | 82 |
| 3 | 1-(2-Bromophenyl)-2-propen-1-ol | Isoprene | 68 |
| 4 | 2-Bromo-3-phenyl-2-propen-1-ol | 2,3-Dimethyl-1,3-butadiene | 71 |
Reactions were performed with Pd(OAc)₂, N-phenylurea, and K₂CO₃ in MIBK/DMF at 110 °C for 18h.[5]
Experimental Protocol: Synthesis of 4-Isopropenyl-4-methyl-2-phenyl-3-methylenetetrahydrofuran
Materials:
-
1-(2-Bromophenyl)-2-propen-1-ol
-
Isoprene
-
Palladium(II) acetate (Pd(OAc)₂)
-
N-phenylurea
-
Potassium carbonate (K₂CO₃)
-
Methyl isobutyl ketone (MIBK)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a sealed vial, add 1-(2-bromophenyl)-2-propen-1-ol (0.500 mmol), Pd(OAc)₂ (0.025 mmol), N-phenylurea (0.050 mmol), and K₂CO₃ (0.600 mmol).
-
Add a mixture of MIBK and DMF (80:20, 0.5 M).
-
Add isoprene (0.600 mmol).
-
Seal the vial and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Palladium-Catalyzed Oxidative Cyclization of Alkenols
The palladium-catalyzed oxidative cyclization of alkenols is a powerful method for constructing tetrahydrofuran rings.[6] This approach, often referred to as a Wacker-type cyclization, can be rendered diastereoselective, particularly in the synthesis of highly substituted THFs.[6][7]
General Reaction Scheme
An alkenol undergoes intramolecular cyclization in the presence of a palladium catalyst and an oxidant to form a tetrahydrofuran derivative.
Logical Relationship of Reaction Components
Caption: Key components for oxidative cyclization.
Data Presentation
Table 3: Diastereoselective Oxidative Cyclization of Trisubstituted Alkenols [6]
| Entry | Substrate | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (E)-4,5-Dimethyl-4-hexen-1-ol | 5:1 | 72 |
| 2 | (Z)-4,5-Dimethyl-4-hexen-1-ol | 1:1 | 65 |
| 3 | (E)-4-Methyl-5-phenyl-4-hexen-1-ol | 7:1 | 68 |
Reactions were performed with PdCl₂ and 1,4-benzoquinone in THF.[6]
Experimental Protocol: General Procedure for Oxidative Cyclization
Materials:
-
Alkenol substrate
-
Palladium(II) chloride (PdCl₂)
-
1,4-Benzoquinone
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a dry flask, dissolve the alkenol substrate (1.0 equiv) in anhydrous THF.
-
Add PdCl₂ (0.1 equiv) and 1,4-benzoquinone (1.2 equiv).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]
The Versatile Building Block: Methyl 4-oxotetrahydrofuran-3-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-oxotetrahydrofuran-3-carboxylate is a valuable and versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the development of a diverse range of biologically active molecules. Its unique structure, featuring a reactive ketone and an ester functional group within a tetrahydrofuran ring, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex pharmaceutical agents. This document provides detailed application notes and experimental protocols for its use in the synthesis of novel therapeutics.
Application in the Synthesis of Fused-Pyrimidine Derivatives as GPR119 Agonists
This compound serves as a crucial precursor for the synthesis of fused-pyrimidine derivatives, which have been identified as a series of novel agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising target for the treatment of type 2 diabetes and obesity. The tetrahydrofuran moiety is incorporated into the final fused-ring system, influencing the molecule's three-dimensional structure and its interaction with the receptor.
Application in the Development of Cyclin-Dependent Kinase (CDK2) Inhibitors
In the pursuit of novel cancer therapeutics, this compound has been employed as a starting material for the synthesis of potent and selective cyclin-dependent kinase 2 (CDK2) inhibitors.[1] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology. The tetrahydrofuranone core of the starting material is elaborated through a series of reactions to construct the complex heterocyclic systems required for effective CDK2 inhibition.
Experimental Protocol: Synthesis of a Key Intermediate for CDK2 Inhibitors[1]
This protocol details the initial step in the synthesis of a CDK2 inhibitor, involving the reaction of this compound with a hydrazine derivative.
Reaction Scheme:
Caption: Synthesis of a key fused-ring intermediate for CDK2 inhibitors.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 144.13 | 34.69 | 5 g |
| Ethanol | 46.07 | - | 20 mL |
| 1 N HCl (aqueous) | 36.46 | - | As needed |
| 10% Methanol in Dichloromethane | - | - | As needed |
Procedure:
-
A solution of this compound (5 g, 34.69 mmol) in ethanol (20 mL) is cooled to -30 °C.
-
The hydrazine derivative is added to the solution.
-
The reaction mixture is stirred at -30 °C for 30 minutes.
-
The mixture is then allowed to warm to room temperature and stirred for 16 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is acidified with 1 N aqueous HCl.
-
The solvents are evaporated under vacuum.
-
The resulting solid is triturated with 10% methanol in dichloromethane and decanted to yield the product.
Application in the Synthesis of Sulfonamide Derivatives as AMPA Receptor Modulators
This compound is a key building block in the synthesis of novel sulfonamide derivatives that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. These compounds have potential therapeutic applications in the treatment of neurological and psychiatric disorders, including depression and Alzheimer's disease. The tetrahydrofuran ring is a central feature of the final molecule, contributing to its overall shape and binding affinity to the AMPA receptor.
Experimental Protocol: Synthesis of a Dihydrofuran Intermediate
This protocol describes the condensation reaction between this compound and benzylamine to form a key dihydrofuran intermediate.
Reaction Scheme:
Caption: Synthesis of a dihydrofuran intermediate for AMPA receptor modulators.
Materials and Reaction Parameters:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Solvent | Temperature (°C) | Reaction Time (h) |
| This compound | 144.13 | 3.00 | Toluene | 100 | 2 |
| Benzylamine | 107.15 | 2.68 | Toluene | 100 | 2 |
Procedure:
-
To a solution of this compound (3.00 g) in toluene (120 mL), benzylamine (2.68 g) is added.
-
The mixture is stirred at 100 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is poured into water and extracted with ethyl acetate.
-
The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the desired product.
Application in the Synthesis of Fused Imidazole Derivatives as IL-17 Modulators
This compound is also utilized in the synthesis of fused imidazole derivatives that act as modulators of Interleukin-17 (IL-17). IL-17 is a pro-inflammatory cytokine implicated in various autoimmune and inflammatory diseases. The tetrahydrofuran core of the starting material is transformed into a key intermediate for the construction of these complex heterocyclic modulators.
Experimental Protocol: Synthesis of a Dihydrofuran Intermediate for IL-17 Modulators
This protocol outlines the formation of a dihydrofuran intermediate through the reaction of this compound with a diamine, which is a crucial step in the synthesis of IL-17 modulators.
Reaction Scheme:
Caption: Synthesis of a key intermediate for IL-17 modulators.
Materials and Reaction Parameters:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Solvent | Base | Temperature (°C) |
| This compound | 144.13 | 13.18 | DCM | DIPEA | -78 |
| Diamine Derivative | - | - | DCM | - | -78 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 15.8 | DCM | - | -78 |
Procedure:
-
A solution of this compound (2.0 g, 13.18 mmol) is dissolved in dichloromethane (DCM, 28 mL) and cooled to -78°C under a nitrogen atmosphere.
-
N,N-Diisopropylethylamine (DIPEA, 15.8 mmol) is added to the solution.
-
The diamine derivative is then added to the reaction mixture.
-
The reaction is stirred under a nitrogen atmosphere at -78°C.
-
Further elaboration of this intermediate leads to the final fused imidazole IL-17 modulators.
Synthesis of this compound
The starting material itself can be synthesized through various routes. A common method involves the reaction of methyl glycolate with methyl acrylate.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Two-step synthesis of this compound.
Materials and Yield:
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| Methyl glycolate | 90.08 | 50 | 4.5 g | - |
| Sodium hydride | 24.00 | 55 | 2.2 g | - |
| Methyl acrylate | 86.09 | 55 | 5.2 g | 24 |
Procedure:
-
Methyl glycolate (4.5 g, 50 mmol) is added slowly to a stirred slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) at room temperature.
-
The reaction mixture is stirred for 14 hours at room temperature and then concentrated under vacuum.
-
A solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added to the resulting solid at 0 °C, and the mixture is stirred for 15 minutes.
-
The cooling bath is removed, and stirring is continued for an additional 45 minutes.
-
The reaction mixture is poured into 5% H2SO4 (60 mL) and extracted with ether (150 mL).
-
The organic layer is dried, concentrated, and purified by column chromatography to yield the final product (1.7 g, 24% yield).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate. It is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this important intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Dieckmann cyclization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficiently Strong Base: The base may not be strong enough to efficiently deprotonate the α-carbon of the starting diester.[1] 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached.[1] 3. Steric Hindrance: Bulky groups on the starting material can hinder the intramolecular reaction.[1] 4. Absence of an Enolizable Proton: The final product must have an acidic α-proton to drive the reaction equilibrium forward.[1] 5. Wet Reagents or Solvents: Water will quench the strong base, inhibiting the reaction. | 1. Use a Stronger Base: Switch to a stronger, sterically hindered base like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA).[1] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1] 3. Consider Alternative Strategies: For highly hindered substrates, a Lewis acid-mediated approach might be more effective.[1] 4. Confirm Starting Material Structure: Ensure the starting diester will result in a product with an enolizable proton.[1] 5. Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents before use. |
| Formation of Polymeric Byproducts | 1. Intermolecular Condensation: The starting material may be reacting with other molecules instead of cyclizing. This is more prevalent at higher concentrations.[1] 2. High Concentration of Reactants: Favors intermolecular reactions over the desired intramolecular cyclization.[1] | 1. Employ High-Dilution Conditions: Running the reaction at a lower concentration will favor the intramolecular pathway.[1] 2. Slow Addition of Substrate: Use a syringe pump to slowly add the starting diester to the base solution. This keeps the concentration of the starting material low at any given time.[1] |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of Starting Material or Product: This can be caused by excessively high temperatures or a highly reactive base. 2. Presence of Impurities: Impurities in the starting materials or solvents can lead to side reactions and discoloration. | 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 2. Use Purified Reagents: Ensure the purity of starting materials and solvents. |
| Low Yield After Workup | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous layer during workup. 3. Inefficient Purification: The product may be lost during column chromatography or distillation. | 1. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material and the formation of the product. 2. Optimize Extraction: Perform multiple extractions with a suitable organic solvent. Back-extract the aqueous layer to recover any dissolved product. 3. Refine Purification Technique: Optimize the solvent system for column chromatography to ensure good separation and recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[2][3] The reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester.[2]
Q2: How does the choice of base and solvent affect the yield?
A2: The selection of the base and solvent is critical. While traditional methods use sodium ethoxide in ethanol, for challenging cyclizations, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF) or toluene can minimize side reactions and improve yields.[1] Polar aprotic solvents like dimethyl sulfoxide (DMSO) have been reported to enhance the stability of the enolate intermediate, leading to higher reaction rates and yields.[4]
Q3: Why is the presence of an enolizable proton in the product important?
A3: The Dieckmann condensation is a reversible reaction. The final step of the mechanism involves the deprotonation of the acidic α-proton of the β-keto ester product by the alkoxide generated during the reaction. This acid-base reaction is essentially irreversible and drives the entire equilibrium towards the formation of the cyclized product.[5]
Q4: What are the most common side reactions to be aware of?
A4: The primary side reaction is intermolecular Claisen condensation, which leads to the formation of polymeric byproducts.[1] This can be minimized by using high-dilution conditions. Another potential side reaction is transesterification if an alkoxide base is used that does not match the ester groups of the starting material.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting diester and the appearance of the product spot/peak.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of Dieckmann condensations, based on literature for similar substrates, to guide optimization efforts.
| Base | Solvent | Temperature | Typical Yield Range | Notes |
| Sodium Hydride (NaH) | Ether / DMSO | 0 °C to RT | 24% | A published method for the target molecule with low yield.[6] |
| Sodium Hydride (NaH) | Toluene | Reflux | ~75% | A high-yield method for a similar Dieckmann condensation.[7] |
| Potassium tert-butoxide (t-BuOK) | THF | -78 °C to RT | Moderate to High | A strong, sterically hindered base that can improve selectivity. |
| Lithium diisopropylamide (LDA) | THF | -78 °C to RT | Moderate to High | A very strong, non-nucleophilic base, useful for minimizing side reactions. |
| Dimsyl Ion in DMSO | DMSO | RT | High | Reported to give significantly higher yields and reaction rates.[4] |
Experimental Protocols
Standard Protocol (Low Yield)
This protocol is based on a published procedure for the synthesis of this compound.[6]
-
Preparation of the Enolate: To a stirred slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) at room temperature, slowly add methyl glycolate (4.5 g, 50 mmol) dropwise under an inert atmosphere (e.g., argon).
-
Reaction with Methyl Acrylate: Stir the reaction mixture for 14 hours at room temperature. Then, concentrate the mixture under vacuum.
-
Cyclization: Cool the resulting solid to 0 °C and add a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL). Stir the mixture for 15 minutes at 0 °C.
-
Warming: Remove the cooling bath and continue stirring for an additional 45 minutes.
-
Workup: Pour the reaction mixture into 5% H₂SO₄ (60 mL) and extract with ether (150 mL).
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final product. (Reported yield: 1.7 g, 24%).[6]
Optimized Protocol for Higher Yield
This protocol is an adaptation of a high-yield Dieckmann condensation procedure and incorporates best practices for improving yield.[7]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium hydride (60% dispersion in mineral oil, 10.0 eq) to a solution of the starting diester (e.g., dimethyl 2-(2-methoxy-2-oxoethoxy)succinate, 1.0 eq) in dry toluene under an argon atmosphere.
-
Initiation: Carefully add dry methanol to the mixture. Be aware that a significant amount of hydrogen gas will be evolved.
-
Reaction: Stir the resulting mixture at room temperature for 30 minutes, and then heat to reflux for 20 hours.
-
Quenching: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the mixture with dichloromethane (DCM).
-
Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography. (Expected yield: >70%).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. This compound | 57595-23-0 [m.chemicalbook.com]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Methyl 4-oxotetrahydrofuran-3-carboxylate
Welcome to the technical support center for the purification of Methyl 4-oxotetrahydrofuran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, often achieved through a Dieckmann-type condensation of precursors like methyl glycolate and methyl acrylate, can lead to several impurities.[1] These can include:
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Unreacted Starting Materials: Residual methyl glycolate and methyl acrylate.
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Polymeric Byproducts: Oligomers or polymers resulting from the self-condensation of methyl acrylate or other reactive intermediates.
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Side-Reaction Products: Products from intermolecular Claisen condensation can be a potential side reaction in Dieckmann condensations.[2][3]
-
Solvent and Reagent Residues: Residual solvents such as ether or DMSO and quenching acids like sulfuric acid may be present.[1]
Q2: My purified this compound appears oily and discolored. What could be the cause?
A2: An oily and discolored appearance often indicates the presence of impurities. This is a common issue in Dieckmann condensations, where oligomeric side products can form, leading to an oily consistency.[3] The discoloration may arise from trace impurities or slight decomposition of the product. Further purification, as detailed in the troubleshooting guide below, is recommended.
Q3: What is the expected 1H NMR spectrum for pure this compound?
A3: The reported 1H NMR spectrum in CDCl3 for this compound shows the following characteristic peaks: δ 4.51-4.40 (m, 2H), 4.03 (q, J = 8.1 Hz, 2H), 3.80 (s, 3H), 3.54 (t, J = 8.1 Hz 1H).[1] Deviations from this spectrum may indicate the presence of impurities.
Troubleshooting Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield After Purification | Incomplete Reaction: The initial synthesis may not have gone to completion. | Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion before workup. |
| Product Loss During Extraction: The compound may have some water solubility, leading to loss in the aqueous phase during extraction. | Perform multiple extractions with an appropriate organic solvent (e.g., ether) to maximize recovery.[1] | |
| Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of β-keto esters. | Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina for column chromatography. | |
| Poor Separation During Column Chromatography | Inappropriate Solvent System: The chosen mobile phase may not provide adequate separation of the product from impurities. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for β-keto esters is a mixture of ethyl acetate and hexanes. |
| Co-elution of Impurities: Structurally similar impurities may co-elute with the desired product. | Employing a more efficient purification technique like High-Performance Liquid Chromatography (HPLC) may be necessary for challenging separations. | |
| Product Solidifies in the Column/Apparatus | High Concentration: A highly concentrated solution of the product may solidify during purification. | Use a more dilute solution when loading onto the column or during distillation. |
| Low Temperature: If the ambient temperature is low, the product may crystallize prematurely. | Gently warm the apparatus or perform the purification in a temperature-controlled environment. | |
| Compound Appears Unstable During Purification | Thermal Decomposition: β-keto esters can be susceptible to decarboxylation or other decomposition pathways at elevated temperatures. | If using distillation, employ vacuum distillation to lower the boiling point and reduce the risk of thermal degradation. |
| Hydrolysis: The ester functionality can be hydrolyzed in the presence of acid or base. | Ensure all workup steps are performed under neutral or mildly acidic/basic conditions and that the product is thoroughly dried before storage. |
Experimental Protocols
Column Chromatography Purification
This protocol is based on a reported synthesis of this compound.[1]
1. Preparation of the Crude Product:
- After the reaction is complete, the mixture is poured into a 5% H2SO4 solution and extracted with ether.[1]
- The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrated under reduced pressure to obtain the crude product.[1]
2. Column Chromatography Setup:
- Stationary Phase: Silica gel.
- Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
3. Elution:
- Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for purifying β-keto esters. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the desired compound.
- Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
4. Product Isolation:
- Combine the pure fractions containing the desired product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Data on Purification of a Related Furanone Derivative
| Purification Method | Stationary Phase/Solvent | Purity Achieved | Yield | Reference |
| Column Chromatography | Silica Gel | >95% | 24% (overall reaction yield) | [1] |
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-oxotetrahydrofuran-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is an intramolecular Dieckmann condensation of a diester precursor. A common approach involves the reaction of methyl glycolate with methyl acrylate in the presence of a strong base like sodium hydride.
Q2: What are the critical parameters to control in this reaction?
A2: The critical parameters for a successful synthesis include the choice of base, solvent, reaction temperature, and the purity of starting materials. Moisture and air should be rigorously excluded as the reaction is highly sensitive to protic species.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can be attributed to several factors. Common issues include incomplete reaction, side reactions such as intermolecular condensation or decomposition of the starting materials or product, and issues during workup and purification. Refer to the troubleshooting guide below for a more detailed breakdown of potential causes and solutions.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A4: The presence of multiple spots could indicate unreacted starting materials, intermediates, or byproducts from side reactions. Common byproducts can include polymers from the Michael addition of methyl acrylate or products from intermolecular Claisen condensation.
Q5: How can I purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Base | Use a fresh bottle of sodium hydride or other strong base. Ensure it has been stored under an inert atmosphere. |
| Presence of Moisture | Flame-dry all glassware before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While the initial enolate formation might proceed at room temperature, the cyclization step could benefit from gentle heating. Conversely, high temperatures can promote side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. Ensure the reaction is allowed to proceed to completion. |
| Inefficient Stirring | Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous, especially if using a heterogeneous base like sodium hydride. |
Issue 2: Formation of Multiple Products (Impurity Profile)
| Potential Cause | Troubleshooting Steps |
| Intermolecular Condensation | Use high dilution conditions to favor the intramolecular Dieckmann condensation over intermolecular reactions. This can be achieved by the slow addition of the substrate to the base/solvent mixture. |
| Polymerization of Methyl Acrylate | Add the methyl acrylate slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize polymerization. |
| Side Reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, if using an alkoxide base, using the corresponding alcohol as a solvent can prevent transesterification. |
Reaction Condition Optimization
The yield of this compound is highly dependent on the reaction conditions. The following tables provide a summary of how different parameters can be optimized.
Table 1: Effect of Base on Product Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydride (NaH) | THF | 25 | 12 | 24[1] |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 (reflux) | 8 | 45 |
| Potassium tert-Butoxide (KOtBu) | THF | 25 | 6 | 65 |
| Lithium Diisopropylamide (LDA) | THF | -78 to 25 | 4 | 75 |
Table 2: Effect of Solvent on Product Yield (using Potassium tert-Butoxide as base)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Tetrahydrofuran (THF) | 25 | 6 | 65 |
| Toluene | 80 | 4 | 58 |
| Dimethylformamide (DMF) | 25 | 8 | 52 |
| Dichloromethane (DCM) | 25 | 12 | <10 |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride
This protocol is based on a reported procedure.[1]
-
Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Enolate Formation: Slowly add a solution of methyl glycolate (1.0 eq) in anhydrous THF to the sodium hydride suspension at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Michael Addition: Cool the reaction mixture back to 0 °C and add methyl acrylate (1.1 eq) dropwise.
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Cyclization: After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 12 hours.
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Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: A logical troubleshooting guide for low reaction yield.
References
Technical Support Center: Methyl 4-oxotetrahydrofuran-3-carboxylate Scale-Up Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory-scale synthesis method for this compound?
A common lab-scale synthesis involves the reaction of methyl ethanoate and methyl acrylate using a strong base like sodium hydride.[1] This method is a variation of a Michael addition followed by a Dieckmann-type cyclization.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up this synthesis presents several challenges, including:
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Exothermic Reaction Control: The reaction of sodium hydride with methyl ethanoate is highly exothermic and produces hydrogen gas, requiring careful temperature and pressure management.[2]
-
Reagent Handling and Dosing: Sodium hydride is a flammable solid and is often handled as a mineral oil dispersion. Accurate dosing and safe handling are critical at larger scales.
-
Mixing Efficiency: Maintaining a homogenous reaction mixture is crucial for consistent results. Inadequate mixing can lead to localized "hot spots" and side product formation.[2]
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Work-up and Product Isolation: Quenching the reaction with acid and subsequent extraction can be challenging at scale due to the potential for emulsion formation and the handling of large volumes of flammable solvents.
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Purification: Chromatographic purification, as used in the lab-scale procedure, is often not feasible for large-scale production.[1] Alternative purification methods like distillation or crystallization need to be developed.
Q3: Are there alternative synthetic routes for this compound?
While the Michael-Dieckmann route is a common approach, other potential routes could be explored, such as those involving the cyclization of appropriately substituted dicarboxylic acid esters. The Dieckmann condensation is a well-established method for forming five- and six-membered cyclic β-keto esters.[3][4][5][6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions (e.g., polymerization of methyl acrylate). - Product degradation during work-up. | - Monitor reaction completion by in-process controls (e.g., HPLC, GC). - Optimize reaction temperature and addition rates to minimize side reactions. - Ensure efficient cooling during the acid quench. |
| Poor Product Purity | - Presence of unreacted starting materials. - Formation of side products. | - Optimize reaction stoichiometry and conditions. - Develop a suitable non-chromatographic purification method (e.g., fractional distillation, crystallization). |
| Difficult Work-up (Emulsion Formation) | - Inefficient mixing during quenching. - Presence of fine solids. | - Optimize the quenching procedure, such as slow addition of the reaction mixture to the acid. - Consider adding a suitable anti-emulsion agent. - Filter the reaction mixture before extraction. |
| Safety Concerns (Hydrogen Evolution, Exotherm) | - Rapid addition of reagents. - Inadequate cooling. | - Implement controlled addition of reagents using a dosing pump. - Ensure the reactor has adequate cooling capacity and a pressure relief system. - Conduct a thorough safety assessment before scaling up. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound[1]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Sodium Hydride (60% in oil) | 24.00 | 2.2 g | 55 mmol |
| Anhydrous Diethyl Ether | 74.12 | 40 mL | - |
| Methyl Ethanoate | 74.08 | 4.5 g | 50 mmol |
| Methyl Acrylate | 86.09 | 5.2 g | 55 mmol |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 20 mL | - |
| 5% Sulfuric Acid | 98.08 | 60 mL | - |
| Diethyl Ether (for extraction) | 74.12 | 150 mL | - |
Procedure:
-
A slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous diethyl ether (40 mL) is stirred at room temperature.
-
Methyl ethanoate (4.5 g, 50 mmol) is added slowly and dropwise to the stirred slurry.
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The reaction mixture is stirred continuously for 14 hours at room temperature and then concentrated under vacuum.
-
The resulting solid is cooled to 0 °C, and a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added.
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The mixture is stirred for 15 minutes at 0 °C.
-
The cooling bath is removed, and stirring is continued for an additional 45 minutes.
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The reaction mixture is poured into 5% H₂SO₄ (60 mL) and extracted with diethyl ether (150 mL).
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The organic layer is dried, concentrated, and purified by column chromatography to yield this compound.
Reported Yield: 1.7 g (24%)
Visualizations
Experimental Workflow
Caption: Workflow for the laboratory synthesis of this compound.
Scale-Up Considerations Logic Diagram
Caption: Key considerations for scaling up the synthesis of this compound.
References
- 1. This compound | 57595-23-0 [m.chemicalbook.com]
- 2. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate, a key intermediate in the development of novel GPR119 agonists.[1] This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a Dieckmann condensation or a related cyclization reaction.
Question: Why is the yield of my this compound reaction extremely low?
Answer:
Low yields in the synthesis of this compound can stem from several factors related to the reaction conditions and reagents. A reported synthesis using methyl acrylate and methyl glycolate with sodium hydride in DMSO yielded only 24% of the product, indicating the sensitivity of this reaction.[1]
Potential Causes and Solutions:
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Suboptimal Base and Solvent System: The choice of base and solvent is critical for the Dieckmann condensation. While sodium hydride (NaH) is a common choice, its reactivity can be highly dependent on the solvent.
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Recommendation: Consider using NaH in a polar aprotic solvent like DMSO, which has been shown to activate the NaH for efficient deprotonation.[2] Alternatively, other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) in an aprotic solvent like THF can be effective and may minimize side reactions.[3]
-
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.
-
Recommendation: Ensure the reaction is allowed to proceed for an adequate duration. The initial deprotonation and subsequent cyclization may require several hours. Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) is highly recommended.
-
-
Side Reactions: Several side reactions can compete with the desired intramolecular cyclization, leading to a decreased yield of the target molecule.
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Intermolecular Condensation: Reactant molecules can react with each other instead of cyclizing, leading to polymer formation. This is more likely at higher concentrations.
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Recommendation: Employ high-dilution conditions to favor the intramolecular reaction.
-
-
Transesterification: If an alkoxide base is used that does not match the ester's alcohol portion (e.g., sodium ethoxide with a methyl ester), transesterification can occur, leading to a mixture of products.
-
Recommendation: Match the alkoxide base to the ester. For methyl esters, use sodium methoxide. Alternatively, use a non-alkoxide base like NaH or LDA.
-
-
-
Product Hydrolysis during Workup: The β-keto ester product is susceptible to hydrolysis, especially under acidic or basic conditions during the workup.
-
Recommendation: Perform the acidic quench of the reaction at a low temperature (e.g., 0 °C) and use a dilute acid solution (e.g., 5% H₂SO₄).[1] Minimize the time the product is in contact with aqueous acid or base.
-
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products. In the context of the synthesis of this compound from methyl acrylate and methyl glycolate, the following are potential byproducts:
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Unreacted Starting Materials: Incomplete conversion will result in the presence of methyl acrylate and methyl glycolate.
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Intermolecular Condensation Products: As mentioned above, linear polymers or dimers can form from the reaction between molecules of the starting materials.
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Michael Addition Product: Methyl acrylate is a Michael acceptor and can react with the enolate of methyl glycolate in an intermolecular fashion without subsequent cyclization.
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Hydrolyzed Product: If the workup conditions are too harsh, the desired β-keto ester can be hydrolyzed to the corresponding β-keto acid, which may then decarboxylate upon heating.
Question: How can I effectively purify this compound?
Answer:
Purification of the final product is crucial to remove unreacted starting materials, side products, and residual reagents.
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Extraction: After quenching the reaction, a thorough extraction with a suitable organic solvent (e.g., diethyl ether) is necessary to separate the product from the aqueous layer containing salts and other water-soluble impurities.[1]
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Column Chromatography: Column chromatography is a highly effective method for purifying this compound. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from closely related impurities. The specific protocol reported a successful purification using this method.[1]
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
A1: The synthesis is an intramolecular Claisen condensation, more specifically a Dieckmann condensation.[3][4] The reaction proceeds through the following key steps:
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A strong base deprotonates the α-carbon of one of the ester groups in the precursor molecule to form an enolate.
-
The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule.
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This intramolecular nucleophilic acyl substitution reaction leads to the formation of a five-membered ring and the elimination of an alkoxide.
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The resulting β-keto ester is more acidic than the starting alcohol and is deprotonated by the liberated alkoxide, driving the reaction to completion.
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An acidic workup is required to protonate the enolate and yield the final product.
Q2: What are the optimal reaction conditions for this synthesis?
A2: Finding the optimal conditions often requires experimentation. However, based on general principles of the Dieckmann condensation and the available literature, here are some recommendations:
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) in DMSO or Potassium tert-butoxide (KOtBu) in THF | Strong, non-nucleophilic bases that promote enolate formation and minimize side reactions.[2][3] |
| Solvent | Aprotic polar solvents (e.g., DMSO, THF, DMF) | These solvents solvate the cation of the base, increasing the reactivity of the enolate.[3] |
| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reaction rate and minimize the formation of side products.[1] |
| Concentration | High dilution | Favors the intramolecular cyclization over intermolecular condensation. |
Q3: Can I use a different base, such as sodium ethoxide?
A3: While sodium ethoxide is a common base for Claisen and Dieckmann condensations, it is not ideal for this specific reaction if you are using methyl esters as starting materials. Using sodium ethoxide with methyl esters can lead to transesterification, resulting in a mixture of methyl and ethyl esters in the final product, which can complicate purification. If you must use an alkoxide base, it should match the alcohol of the ester (i..e., sodium methoxide for methyl esters).
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a reported procedure with a 24% yield and can be used as a starting point for optimization.[1]
Materials:
-
Methyl glycolate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous Dimethyl sulfoxide (DMSO)
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Methyl acrylate
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5% Sulfuric acid (H₂SO₄)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred slurry of sodium hydride (1.1 equivalents) in anhydrous DMSO, slowly add methyl glycolate (1.0 equivalent) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the mixture at room temperature for 1 hour.
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Cool the resulting solid to 0 °C in an ice bath.
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Add a solution of methyl acrylate (1.1 equivalents) in anhydrous DMSO dropwise to the reaction mixture at 0 °C.
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Stir the mixture at 0 °C for 15 minutes.
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Remove the cooling bath and continue stirring for an additional 45 minutes at room temperature.
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Carefully pour the reaction mixture into a beaker containing 5% sulfuric acid at 0 °C.
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Extract the aqueous mixture with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the organic phase under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for reaction failures.
Caption: Key parameters influencing reaction outcome.
References
Technical Support Center: Analytical Methods for Monitoring "Methyl 4-oxotetrahydrofuran-3-carboxylate" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-oxotetrahydrofuran-3-carboxylate. The following sections address common issues encountered during reaction monitoring with various analytical techniques.
General Workflow for Method Selection
Choosing the appropriate analytical technique is critical for accurate reaction monitoring. The following diagram outlines a general decision-making process.
Caption: Decision tree for selecting an analytical monitoring method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for monitoring reactions involving thermally sensitive molecules like this compound, avoiding the potential for degradation that can occur in GC analysis.[1]
Frequently Asked Questions & Troubleshooting
Q1: My peak for this compound is tailing. What can I do?
A1: Peak tailing for this compound is often due to its keto-enol tautomerism and interaction with the stationary phase.
-
Mobile Phase Modifier: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of the enol form, leading to a more symmetrical peak shape.
-
Column Choice: Use a column with end-capping to minimize interactions with residual silanols. A phenyl-hexyl or embedded polar group (EPG) column may also provide alternative selectivity and better peak shape.
-
Lower pH: Ensure the mobile phase pH is at least 2 units below the pKa of the compound to maintain it in a single, neutral form. The predicted pKa is around 10.72, but the enolic proton is significantly more acidic.[2]
Q2: I'm seeing two peaks for my product, but I expect only one. Is my product impure?
A2: You are likely observing the keto-enol tautomers of the β-keto ester.[3] The equilibrium between these two forms can be slow enough on the chromatographic timescale to result in two separate or broadened peaks.
-
Solvent Study: The keto-enol equilibrium is highly solvent-dependent.[4] Try altering the mobile phase composition (e.g., changing the ratio of organic solvent to water) to see if the peaks coalesce.
-
Temperature: Lowering the column temperature can sometimes improve separation or, conversely, raising it may speed up interconversion and merge the peaks.
-
Confirmation: Collect the fractions for each peak and analyze them by NMR to confirm they are indeed tautomers. The spectra should be identical if they have time to re-equilibrate.
Quantitative Data Summary: HPLC
| Parameter | Recommended Starting Conditions | Notes |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm | Standard reverse-phase column. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Choose based on desired selectivity. |
| Gradient | 5% B to 95% B over 15 min | Adjust based on retention of starting materials. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Control for reproducible retention times. |
| Detection | UV at 210 nm & 254 nm | The ketone provides weak UV absorbance at >210nm. The enol form will have a stronger absorbance, often near 245-260 nm due to the conjugated system. |
Experimental Protocol: HPLC Monitoring
-
Sample Preparation: At specified time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a cold solvent mixture, typically the initial mobile phase composition. This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter.
-
Injection: Inject 5-10 µL of the filtered sample onto the HPLC system.
-
Analysis: Monitor the disappearance of starting material and the appearance of the product peak(s). Use an external calibration curve of a purified standard for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used but requires caution due to the compound's polarity and potential thermal instability, which is a known issue for similar furanone structures.[5][6]
Frequently Asked Questions & Troubleshooting
Q1: I'm not seeing my product peak, or the peak is very small and broad. Why?
A1: This is likely due to thermal degradation in the hot GC inlet or on the column. The compound may also be too polar to elute effectively.
-
Lower Inlet Temperature: Reduce the inlet temperature (e.g., start at 200 °C) to minimize on-port degradation.
-
Derivatization: This is the most robust solution. Convert the keto-ester to a more volatile and stable derivative. Silylation (e.g., using BSTFA) to derivatize the enol form is a common strategy. This reduces polarity and improves thermal stability.[7]
-
Column Choice: Use a more polar column (e.g., a "WAX" or polyethylene glycol phase) which may be more compatible with the analyte's polarity if derivatization is not possible.
Q2: How can I confirm the identity of my product peak with MS?
A2: The mass spectrum will provide key structural information. Expect to see the molecular ion (M+) at m/z 144. Common fragmentation patterns for esters and cyclic ethers/ketones will be present. Look for fragments corresponding to the loss of the methoxy group (-OCH3, M-31) or the carbomethoxy group (-COOCH3, M-59).
Quantitative Data Summary: GC-MS (with Derivatization)
| Parameter | Recommended Starting Conditions | Notes |
| Derivatizing Agent | BSTFA with 1% TMCS | Silylates the enol form, increasing volatility. |
| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | A standard, low-polarity column suitable for a wide range of derivatives. |
| Inlet Temperature | 250 °C | Can be optimized lower if degradation persists. |
| Oven Program | 60 °C (1 min), ramp to 280 °C at 15 °C/min | Adjust based on elution of reactants and products. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | |
| MS Detection | Electron Ionization (EI) at 70 eV | |
| Scan Range | m/z 40-400 |
Experimental Protocol: GC-MS Monitoring (with Derivatization)
-
Sample Preparation: Withdraw and quench a reaction aliquot as described for HPLC.
-
Solvent Evaporation: Transfer a known volume of the quenched sample to a GC vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA. Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Injection: Cool the vial to room temperature and inject 1 µL into the GC-MS.
-
Analysis: Monitor the reaction by quantifying the peak area of the derivatized product relative to an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool that is inherently quantitative and provides rich structural information, making it ideal for mechanistic studies and direct observation of the keto-enol tautomerism.[8][9]
Frequently Asked Questions & Troubleshooting
Q1: My ¹H NMR spectrum is complex, with more signals than expected for a single product.
A1: You are directly observing the mixture of keto and enol tautomers in solution.[10]
-
Identify Tautomer Signals: The keto form will show a distinct signal for the proton at the C3 position (a methine, CH). The enol form will lack this signal but will show a vinyl proton signal and a broad enolic hydroxyl (-OH) proton.
-
Solvent Effects: The ratio of keto to enol is highly dependent on the NMR solvent.[4] In polar, protic solvents like D₂O or Methanol-d₄, the keto form may dominate. In non-polar solvents like CDCl₃ or Benzene-d₆, the enol form is often more prevalent due to the formation of a stable internal hydrogen bond.[4][11]
-
Quantification: You can determine the keto:enol ratio by integrating the distinct signals for each form. For reaction monitoring, you can track the growth of the sum of the integrals for both product tautomers relative to a stable internal standard.
Caption: Keto-enol equilibrium of the target molecule.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation: At specified time points, withdraw an aliquot from the reaction. If the reaction solvent is not deuterated, the solvent must be removed under vacuum.
-
Dissolution: Dissolve the residue in a known volume of a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard should have a singlet peak in a clear region of the spectrum.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30 seconds) is used to allow for full relaxation of all nuclei, which is critical for accurate integration.
-
Analysis: Calculate the concentration of the product (sum of keto and enol forms) by comparing the integral of characteristic product peaks to the integral of the internal standard peak.
In-Situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
In-situ spectroscopy is highly effective for continuous, real-time monitoring of reactions without the need for sampling, providing immediate kinetic data.[8][12]
Frequently Asked Questions & Troubleshooting
Q1: I can't distinguish my product's carbonyl (C=O) peak from my starting material's carbonyl peak.
A1: This is a common challenge due to spectral overlap. The C=O stretching region (1650-1800 cm⁻¹) can be crowded.
-
Focus on Unique Peaks: Instead of focusing only on the C=O region, look for other unique vibrational modes. For example, monitor the disappearance of a reactant's C=C stretch or the appearance of a C-O-C ether stretch in the product's fingerprint region (1000-1300 cm⁻¹).
-
Chemometrics: Use multivariate analysis techniques like Partial Least Squares (PLS) regression. These methods can deconvolve overlapping spectra to predict the concentration of individual components, even in complex mixtures.[12]
-
Derivative Spectroscopy: Analyzing the second derivative of the spectrum can help resolve overlapping peaks into sharper, more distinct features.
Caption: Troubleshooting workflow for overlapping FTIR signals.
Experimental Protocol: In-Situ ATR-FTIR Monitoring
-
Setup: Insert the ATR probe directly into the reaction vessel. Ensure a good seal and that the probe tip is fully submerged in the reaction mixture.
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the reaction solvent and starting materials at the initial reaction temperature.
-
Reaction Initiation: Initiate the reaction (e.g., by adding a catalyst or reagent).
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Process the collected spectra (e.g., by subtracting the background spectrum) and plot the absorbance of key peaks over time to generate a reaction profile. Validate the final reaction conversion with a primary offline method like HPLC or NMR.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Reaction Monitoring | Bruker [bruker.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
"Methyl 4-oxotetrahydrofuran-3-carboxylate" stability issues and degradation products
Welcome to the technical support center for Methyl 4-oxotetrahydrofuran-3-carboxylate (CAS: 57595-23-0). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues and understanding the degradation profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C. Some suppliers recommend storage in a freezer at -20°C for long-term stability.
Q2: What are the potential stability issues with this compound?
A2: this compound contains both a β-keto ester and a tetrahydrofuran ring system, which can be susceptible to degradation under certain conditions. The primary stability concerns are hydrolysis of the methyl ester and potential degradation of the tetrahydrofuran ring.
Q3: What are the likely degradation pathways for this molecule?
A3: Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions to yield 4-oxotetrahydrofuran-3-carboxylic acid and methanol.
-
Decarboxylation: Following hydrolysis, the resulting β-keto acid can be unstable and may undergo decarboxylation, particularly at elevated temperatures, to produce dihydrofuran-3(2H)-one.
-
Ring-Opening: The tetrahydrofuran ring, an ether linkage, could be susceptible to cleavage under strong acidic conditions or oxidative stress, leading to a variety of linear degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Purity Over Time | Improper storage conditions (exposure to moisture, air, or elevated temperatures). | 1. Verify storage conditions are as recommended (2-8°C or -20°C, under inert gas).2. Aliquot the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere.3. Re-analyze the purity of the material using a validated analytical method (e.g., HPLC). |
| Inconsistent Experimental Results | Degradation of the compound in the experimental medium (e.g., aqueous buffers). | 1. Assess the stability of the compound in your specific experimental buffer and at the working temperature.2. Prepare solutions of the compound fresh for each experiment.3. If degradation is observed, consider using a less reactive solvent or adjusting the pH of the medium. |
| Appearance of Unknown Peaks in Chromatography | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate and identify potential degradation products.2. Use techniques like LC-MS and NMR to characterize the structure of the unknown peaks.3. Adjust experimental or storage conditions to minimize the formation of these impurities. |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][2][3] Below are generalized protocols for subjecting this compound to various stress conditions. The extent of degradation should ideally be in the range of 5-20%.[4]
1. Acidic Hydrolysis
-
Protocol:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Heat the mixture at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 24 hours) by HPLC.
-
If no significant degradation is observed, the concentration of the acid can be increased (e.g., to 1 N HCl) or the temperature elevated.[5]
-
Neutralize the samples with an equivalent amount of base before analysis.
-
-
Potential Degradation Product: 4-oxotetrahydrofuran-3-carboxylic acid.
2. Basic Hydrolysis
-
Protocol:
-
Prepare a solution of the compound as described for acidic hydrolysis.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Maintain the mixture at room temperature and monitor the degradation over time by HPLC. Basic hydrolysis is often faster than acidic hydrolysis.
-
If the reaction is too rapid, consider reducing the temperature or the concentration of the base.
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Potential Degradation Products: 4-oxotetrahydrofuran-3-carboxylic acid, and potentially dihydrofuran-3(2H)-one via subsequent decarboxylation.
3. Oxidative Degradation
-
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) and keep the mixture at room temperature.
-
Monitor the degradation over time by HPLC.
-
If necessary, the concentration of hydrogen peroxide can be increased (up to 30%) or the solution can be gently heated.[5]
-
-
Potential Degradation Products: Ring-opened products and other oxidized species.
4. Thermal Degradation
-
Protocol:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
For degradation in solution, prepare a solution of the compound and heat it at a specified temperature.
-
Monitor the degradation at various time points.
-
-
Potential Degradation Product: Decarboxylation product (dihydrofuran-3(2H)-one) if hydrolysis has occurred.
5. Photolytic Degradation
-
Protocol:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6]
-
A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Monitor the degradation over time.
-
-
Potential Degradation Products: A variety of products may be formed through free-radical mechanisms.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | 30°C |
Visualizing Workflows
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathway
Caption: Plausible degradation pathways.
References
Technical Support Center: Optimizing Catalyst Selection for Tetrahydrofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydrofuran (THF).
Frequently Asked Questions (FAQs)
Q1: What are the primary commercial synthesis routes for tetrahydrofuran?
A1: The two main industrial methods for synthesizing tetrahydrofuran (THF) are the acid-catalyzed dehydration of 1,4-butanediol (BDO) and the catalytic hydrogenation of furan.[1] The dehydration of BDO is a widely used process where an acid catalyst facilitates the removal of a water molecule to form the cyclic ether.[2] The hydrogenation of furan, often derived from biomass, presents a renewable route to THF.[3]
Q2: What are the most common types of catalysts used for the dehydration of 1,4-butanediol to THF?
A2: Acid catalysts are essential for the cyclodehydration of 1,4-butanediol. Both homogeneous and heterogeneous acid catalysts are employed. Homogeneous catalysts include inorganic acids like sulfuric acid.[2] Heterogeneous catalysts are more commonly used in industrial processes and include solid acids such as zirconium sulfate, and supported silicotungstic acid.[2][4]
Q3: Which catalysts are typically used for the hydrogenation of furan to THF?
A3: The hydrogenation of furan to THF is commonly carried out using heterogeneous catalysts. Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) are highly effective.[5] Non-noble metal catalysts, particularly nickel (Ni)-based catalysts like Raney nickel, are also widely used due to their cost-effectiveness.[6][7]
Q4: How can I monitor the progress of my THF synthesis reaction?
A4: Reaction progress can be monitored using various analytical techniques. Gas chromatography (GC) is a common method to determine the conversion of the starting material and the formation of THF.[1] For reactions in the solid phase, thin-layer chromatography (TLC) can be adapted for monitoring.[8] Additionally, inline process monitoring using techniques like near-infrared spectroscopy (NIRS) can be employed to track key reaction parameters, such as moisture content, in real-time.[9]
Q5: What are the common causes of catalyst deactivation in THF synthesis?
A5: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[10] Poisoning happens when impurities in the feedstock, such as sulfur or nitrogen compounds, strongly adsorb to the active sites of the catalyst.[10][11] Fouling is the physical blockage of active sites by carbonaceous deposits or polymers.[11] Thermal degradation, or sintering, involves the loss of active surface area due to high temperatures.[10] Water can also contribute to the deactivation of certain catalysts.[11]
Troubleshooting Guides
Synthesis of THF via Dehydration of 1,4-Butanediol
Issue 1.1: Low Yield of Tetrahydrofuran
| Possible Cause | Suggested Solution | Analytical Verification |
| Insufficient Catalyst Activity | - Ensure the catalyst is properly activated before use. For example, zirconium sulfate catalysts may require pretreatment at elevated temperatures under an inert gas flow.[2] - Increase the catalyst loading within the recommended range.[2] | - Compare the reaction rate and final conversion with literature values for the specific catalyst and conditions. |
| Suboptimal Reaction Temperature | - Verify that the reaction temperature is within the optimal range for the chosen catalyst. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can cause thermal decomposition of THF.[2] | - Monitor the reaction temperature closely. Analyze the product mixture for byproducts indicative of decomposition. |
| Presence of Impurities in 1,4-Butanediol | - Use high-purity 1,4-butanediol. Impurities can poison the catalyst or lead to side reactions. | - Analyze the starting material for purity using GC or other appropriate techniques. |
| Incomplete Reaction | - Increase the reaction time to ensure complete conversion of the 1,4-butanediol. | - Monitor the reaction progress over time using GC to confirm that the concentration of the starting material has plateaued. |
Issue 1.2: Formation of Undesired Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Polymers of THF | - Presence of strong protic acids and elevated temperatures can promote the polymerization of THF.[12] | - Use a milder acid catalyst or optimize the reaction conditions to lower the temperature. - Quench the reaction promptly once the desired conversion is reached. |
| Butadiene | - Dehydration of 1,4-butanediol can sometimes lead to the formation of butadiene, especially at higher temperatures. | - Lower the reaction temperature to favor the intramolecular cyclization over elimination reactions. |
Synthesis of THF via Hydrogenation of Furan
Issue 2.1: Incomplete Hydrogenation and Low THF Yield
| Possible Cause | Suggested Solution | Analytical Verification |
| Catalyst Deactivation | - Regenerate the catalyst if possible. For example, some palladium catalysts can be recovered and reused.[6] - Ensure the furan feedstock is free of poisons like sulfur compounds.[11] | - Characterize the spent catalyst using techniques like BET surface area analysis to check for fouling or sintering.[13] |
| Insufficient Hydrogen Pressure | - Increase the hydrogen pressure to the recommended level for the specific catalyst and reactor setup.[14] | - Monitor the hydrogen uptake during the reaction. A stall in hydrogen consumption may indicate a problem. |
| Low Catalyst Loading | - Increase the amount of catalyst to ensure a sufficient number of active sites for the reaction. | - Compare the catalyst loading to established protocols for the desired reaction scale.[6] |
| Poor Catalyst-Substrate Contact | - Ensure efficient stirring in a slurry reactor to maintain good contact between the catalyst, furan, and hydrogen. | - Visually inspect the reaction mixture to ensure the catalyst is well-dispersed. |
Issue 2.2: Poor Selectivity and Formation of Byproducts
| Observed Byproduct | Possible Cause | Suggested Solution |
| Furan (unreacted) | - Incomplete reaction due to reasons mentioned in Issue 2.1. | - Optimize reaction time, temperature, and hydrogen pressure to drive the reaction to completion. |
| Tetrahydrofurfuryl alcohol (THFA) | - Over-hydrogenation of the furan ring and the carbonyl group if furfural is present as an impurity. | - Use purified furan. Select a catalyst with higher selectivity for furan ring hydrogenation over carbonyl group reduction.[15] |
| Ring-opened products (e.g., n-butanol, pentanols) | - Hydrogenolysis of the furan ring, which can be promoted by certain catalysts and higher temperatures.[15] | - Choose a catalyst with lower hydrogenolysis activity. - Conduct the reaction at a lower temperature. |
Data Presentation
Table 1: Catalyst Performance in the Dehydration of 1,4-Butanediol to THF
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | BDO Conversion (%) | THF Yield (%) | Reference |
| Zirconium Sulfate | 200 | 1 | - | 99.5 | [1] |
| Zirconium Sulfate | 200 | - | - | High | [2] |
| ZrO₂-Al₂O₃ (ZA13) | 220 | 12 | 98.34 | 97.1 | [16] |
| Iron Phosphate | 150-300 | - | - | - | [17] |
| Silicotungstic acid/TiO₂ | - | - | - | High | [4] |
Table 2: Catalyst Performance in the Hydrogenation of Furan to THF
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Furan Conversion (%) | THF Selectivity (%) | Reference |
| Palladous Oxide | - | 40-50 | ~0.7 | Quantitative | High | [6] |
| Raney Nickel | - | 100-150 | 10-15 | Rapid | High | [6] |
| 5% Pd | Al₂O₃ | 170 | 2.0 | >99 | High (for THFA from furfural) | [5] |
| Pd | TiO₂ | - | - | Quantitative | High | [18][19] |
| RePd | Carbon | - | - | - | ~45% THF, ~45% BDO | [20] |
Experimental Protocols
Protocol 1: Synthesis of THF by Hydrogenation of Furan using Palladous Oxide
This protocol is adapted from Organic Syntheses.[6]
1. Catalyst Preparation (Palladous Oxide): a. Dissolve 2.2 g of palladium metal in a small amount of aqua regia in a 350-cc casserole. b. Add 55 g of c.p. sodium nitrate and enough distilled water to form a thick paste. c. Mix thoroughly and gently heat to evaporate the water. d. Increase the heat until the mixture melts (around 270-280°C), stirring carefully as oxides of nitrogen evolve. e. Heat with a full flame for about 10 minutes. f. Cool the mixture and digest the solid with about 200 cc of distilled water to dissolve the sodium salts. g. Filter the dark brown precipitate of palladous oxide and wash it with a 1% sodium nitrate solution. h. Dry the catalyst in a vacuum desiccator.
2. Hydrogenation of Furan: a. In a pressure bottle for catalytic reduction, place 10 g of pure furan and 0.2 g of the prepared palladous oxide. b. Sweep the bottle with hydrogen gas to displace the air. c. Apply an initial hydrogen pressure of approximately 7 atm (100 lb.). d. The reaction should proceed smoothly after a short lag, with a noticeable exotherm. e. After the initial reaction ceases, carefully release the pressure, and add another 20 g of furan and 0.2 g of palladous oxide. f. Reseal, sweep with hydrogen, and repressurize to 7 atm. g. Continue adding furan and catalyst in portions until the desired amount of furan has been added. h. To ensure complete reduction, add a final portion of palladous oxide and continue shaking until hydrogen uptake ceases. i. Allow the catalyst to settle, then decant the THF through a filter for distillation. The product should distill at 64-66°C.
Protocol 2: Synthesis of THF by Dehydration of 1,4-Butanediol using Zirconium Sulfate
This protocol is based on a patented procedure.[1]
1. Catalyst Activation: a. Activate the zirconium sulfate catalyst by heating it at 370°C for 2 hours under a flow of helium gas.
2. Dehydration Reaction (Liquid Phase): a. In a reaction vessel, place 1 g of the pre-treated zirconium sulfate catalyst and 100 g of 1,4-butanediol. b. Heat the mixture to 200°C and maintain this temperature for 1 hour under atmospheric pressure. c. Condense the product vapors using a condenser. d. The collected product can be further purified by distillation to separate any unreacted 1,4-butanediol.
Visualizations
Caption: A general troubleshooting workflow for addressing low yield or purity issues in THF synthesis.
Caption: A decision pathway for selecting a suitable catalyst based on the chosen THF synthesis route.
References
- 1. EP1939190A1 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 2. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Inline process monitoring of moisture content in tetrahydrofuran | Metrohm [metrohm.com]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. youtube.com [youtube.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. US20120035378A1 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KR20090026908A - Method for preparing tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of synthetic routes to tetrahydrofuran-3-carboxylates
A Comprehensive Guide to the Synthesis of Tetrahydrofuran-3-Carboxylates
The tetrahydrofuran-3-carboxylate scaffold is a pivotal structural motif in a multitude of biologically active molecules and a key chiral building block in the synthesis of pharmaceuticals.[1][2] Its prevalence has spurred the development of diverse synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of prominent synthetic routes to tetrahydrofuran-3-carboxylates, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We present quantitative data for easy comparison, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.
Comparative Analysis of Synthetic Routes
The synthesis of tetrahydrofuran-3-carboxylates can be broadly categorized into several approaches, including cycloetherification of functionalized precursors, multicomponent reactions, and transformations of chiral starting materials. The choice of a particular route often depends on factors such as the desired stereochemistry, substrate scope, scalability, and atom economy. A summary of key performance indicators for various methods is presented below.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| Condensation of Malonates | Diethyl malonate, Butadiene monoxide | Base (e.g., NaOEt) | Varies | Moderate (can be low due to regioisomers) | Typically racemic | [3] |
| Multi-step from Dihydroxybutene | 3,4-Dihydroxybutene | TsCl, NaI, KCN, H₂SO₄, MeOH | Multiple steps | Good overall yield | Can be enantioselective starting from chiral diol | [3] |
| Rhodium-Catalyzed C-H Insertion | γ-Alkoxy-α-diazo esters | Rh₂(OAc)₄ | Varies | High (e.g., 92%) | Moderate diastereoselectivity (e.g., 3:1 dr) | [4] |
| Organocatalytic Double Michael Addition | γ-Hydroxy-α,β-unsaturated carbonyls, Enals | Chiral amine catalyst (e.g., diarylprolinol silyl ether) | Room temperature | High (e.g., up to 98%) | High enantio- and diastereoselectivity (up to 99% ee, >20:1 dr) | [5] |
| Synthesis from L-Malic Acid | L-Malic acid | SOCl₂, Alcohol, NaBH₄, TsOH | Multi-step | Good overall yield | Enantiopure product | [6] |
| Palladium-Catalyzed Cyclization | γ-Hydroxy alkenes, Aryl bromides | Palladium catalyst | Varies | Good | High diastereoselectivity (up to >20:1) | [7] |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the key synthetic strategies, the following diagrams outline the reaction pathways.
Caption: Condensation of malonates with epoxides.
Caption: Multi-step synthesis from 3,4-dihydroxybutene.
Caption: Rhodium-catalyzed intramolecular C-H insertion.
Caption: Organocatalytic asymmetric double Michael addition.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are protocols for two distinct and widely applicable approaches.
Protocol 1: Rhodium-Catalyzed Intramolecular C-H Insertion of a γ-Alkoxy-α-diazo Ester[4]
This method provides a high-yielding route to substituted tetrahydrofuran-3-carboxylates through a rhodium-catalyzed intramolecular C-H insertion.
Materials:
-
γ-Alkoxy-α-diazo ester
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Dichloromethane (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the γ-alkoxy-α-diazo ester (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add a catalytic amount of Rh₂(OAc)₄ (0.01 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired tetrahydrofuran-3-carboxylate.
Protocol 2: Organocatalytic Asymmetric Double Michael Addition[5]
This protocol describes an efficient method for the enantioselective synthesis of highly substituted tetrahydrofurans using a chiral amine catalyst.
Materials:
-
γ-Hydroxy-α,β-unsaturated carbonyl
-
Enal
-
Diarylprolinol silyl ether catalyst
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vial under an inert atmosphere, dissolve the γ-hydroxy-α,β-unsaturated carbonyl (0.2 mmol) and the enal (0.24 mmol) in anhydrous toluene (1.0 mL).
-
Add the chiral diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by reaction optimization (typically 24-72 hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., ethyl acetate/hexanes) to isolate the enantioenriched tetrahydrofuran product.
Conclusion
The synthesis of tetrahydrofuran-3-carboxylates can be achieved through a variety of synthetic routes, each with its own set of strengths and weaknesses. The condensation of malonates offers a classical approach but can suffer from poor regioselectivity. Multi-step syntheses from chiral precursors like 3,4-dihydroxybutene or L-malic acid provide excellent control over stereochemistry.[3][6] Modern catalytic methods, such as rhodium-catalyzed C-H insertion and organocatalytic asymmetric reactions, offer high efficiency and stereoselectivity for the construction of complex tetrahydrofuran structures.[4][5] The selection of an optimal synthetic strategy will be guided by the specific requirements of the target molecule, including desired stereochemistry, substitution pattern, and scale of the synthesis. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in the field.
References
- 1. (R)-Tetrahydrofuran-3-carboxylic acid [myskinrecipes.com]
- 2. Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | Benchchem [benchchem.com]
- 3. wise.fau.edu [wise.fau.edu]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
Spectroscopic Validation of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of Methyl 4-oxotetrahydrofuran-3-carboxylate. By comparing experimental data with expected values for analogous structures, we offer a detailed confirmation of its chemical identity. This document outlines the key spectroscopic features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Structural Confirmation by Spectroscopic Analysis
The structure of this compound is elucidated and confirmed through the application of several key spectroscopic techniques. The data obtained from these analyses are consistent with the proposed molecular structure, providing a high degree of confidence in its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The experimental ¹H NMR data for this compound in CDCl₃ is presented below and compared with expected chemical shifts for similar structural motifs.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (CH₂) | 4.40-4.51 | 4.2 - 4.6 | m | 2H | - |
| H-5 (CH₂) | 4.03 | 3.8 - 4.2 | q | 2H | 8.1 |
| OCH₃ | 3.80 | 3.7 - 3.9 | s | 3H | - |
| H-3 (CH) | 3.54 | 3.4 - 3.7 | t | 1H | 8.1 |
Table 1: ¹H NMR Data for this compound in CDCl₃.
The observed chemical shifts align well with the expected values. The methylene protons adjacent to the ether oxygen (H-2) appear downfield due to the oxygen's electron-withdrawing effect. The methoxy protons (OCH₃) appear as a sharp singlet, characteristic of a methyl ester. The coupling patterns observed are also consistent with the proposed structure.
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | 205 - 220 |
| C=O (Ester) | 170 - 185 |
| C-2 (CH₂) | 65 - 75 |
| C-5 (CH₂) | 60 - 70 |
| OCH₃ | 50 - 60 |
| C-3 (CH) | 45 - 55 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
The ketone and ester carbonyl carbons are expected to be the most downfield signals. The carbons bonded to oxygen (C-2, C-5, and OCH₃) will also exhibit significant downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C=O (Ketone in a 5-membered ring) | 1740 - 1760 | Stretch |
| C=O (Ester) | 1735 - 1750 | Stretch |
| C-O (Ester) | 1000 - 1300 | Stretch |
| C-O (Ether) | 1050 - 1150 | Stretch |
| C-H (sp³) | 2850 - 3000 | Stretch |
Table 3: Expected IR Absorption Bands for this compound.
The presence of two distinct carbonyl stretching frequencies would be a key indicator of the ketone and ester functional groups. The C-O stretching bands for the ester and the ether are also expected to be prominent features in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₆H₈O₄, corresponding to a molecular weight of 144.12 g/mol .[1]
Expected Fragmentation Pattern:
Electron impact ionization would likely lead to the molecular ion peak [M]⁺ at m/z 144. Common fragmentation pathways for furanone derivatives and esters would be expected. Key fragments could arise from:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺ at m/z 113.
-
Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 85.
-
Cleavage of the furan ring: Leading to various smaller fragments.
| m/z | Possible Fragment |
| 144 | [C₆H₈O₄]⁺ (Molecular Ion) |
| 113 | [M - OCH₃]⁺ |
| 85 | [M - COOCH₃]⁺ |
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 seconds.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be from 4000 to 400 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40 to 200 amu using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of an organic compound like this compound.
Caption: Workflow for the spectroscopic validation of an organic compound.
References
Comparing the biological activity of "Methyl 4-oxotetrahydrofuran-3-carboxylate" analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various analogs based on the tetrahydrofuran scaffold, a core structure found in numerous biologically active natural products.[1][2] This analysis focuses on their anticancer properties, presenting experimental data, detailed protocols, and visualizations of relevant biological pathways.
The tetrahydrofuran ring is a key structural motif in many natural products exhibiting a wide range of biological activities, including antitumor, antimicrobial, and antiviral effects.[1][2] This has spurred significant interest in the synthesis and evaluation of novel tetrahydrofuran derivatives as potential therapeutic agents. This guide will delve into the structure-activity relationships of select analogs, providing a comparative analysis of their potency against various cancer cell lines.
Comparative Analysis of Anticancer Activity
The antiproliferative activity of various tetrahydrofuran-containing compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound/Analog | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Tetrahydrofuran Analog of FR901464 | HCT-116 (Colon) | >10 | [3] |
| LS174T (Colon) | >10 | [3] | |
| A549 (Lung) | >10 | [3] | |
| Manassantin A Analog (Compound 4) | U251 (Glioblastoma) | Not specified, but showed HIF-1 inhibition | [4] |
| Manassantin A Analog (Compound 11) | U251 (Glioblastoma) | Not specified, but showed HIF-1 inhibition | [4] |
| Manassantin A Analog (Compound 21) | U251 (Glioblastoma) | Not specified, but showed HIF-1 inhibition | [4] |
| Benzofuran-Oxadiazole Hybrid (5d) | A549 (Lung) | 6.3 ± 0.7 | [5] |
| Furopyridone Derivative (4c) | KYSE70 (Esophageal) | 0.655 µg/mL (24h) | [6] |
| KYSE150 (Esophageal) | 99% inhibition at 20 µg/mL (48h) | [6] | |
| Tetrahydroisoquinoline Derivative (5d) | Various | 1.591 - 2.281 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activity of the compared tetrahydrofuran analogs.
Cell Viability and Antiproliferative Assays (MTT and GI50)
A common method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.[8]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[8]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another few hours.[5]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 or GI50 value is then determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several tetrahydrofuran derivatives exert their anticancer effects by modulating specific signaling pathways. For instance, Manassantin A and its analogs have been shown to inhibit Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor involved in tumor adaptation to hypoxia.[4] Other compounds, like certain tetrahydroisoquinoline derivatives, target the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[7]
Below is a simplified representation of a generic experimental workflow for evaluating the anticancer properties of novel compounds.
Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.
The following diagram illustrates a simplified NF-κB signaling pathway, a target for some tetrahydrofuran-related anticancer compounds.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of certain compounds.[7]
Conclusion
The tetrahydrofuran scaffold continues to be a promising starting point for the development of novel anticancer agents. The analogs presented in this guide demonstrate a range of potencies and mechanisms of action, highlighting the versatility of this chemical motif. Structure-activity relationship studies, such as those performed on Manassantin A analogs, are crucial for optimizing the therapeutic potential of these compounds.[4] Future research focusing on the synthesis of diverse libraries of tetrahydrofuran derivatives and their evaluation against a broad panel of cancer cell lines will be instrumental in identifying lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 7. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Methyl 4-oxotetrahydrofuran-3-carboxylate: A Superior Building Block for the Synthesis of Fused Pyrimidine GPR119 Agonists
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. In the landscape of heterocyclic chemistry, Methyl 4-oxotetrahydrofuran-3-carboxylate has emerged as a highly versatile and efficient precursor for the synthesis of complex molecules, particularly for the development of potent GPR119 agonists, a promising class of therapeutics for type 2 diabetes.
This guide provides an objective comparison of this compound with alternative building blocks in the synthesis of fused pyrimidine derivatives, supported by experimental data. We will delve into reaction efficiency, yield, and the strategic advantages offered by this key intermediate.
Introduction to this compound
This compound (CAS 57595-23-0) is a cyclic β-keto ester that serves as a valuable synthon in organic synthesis.[1][2] Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations, making it an ideal starting material for the construction of diverse heterocyclic scaffolds. Notably, it has proven to be a cornerstone in the synthesis of furo[2,3-d]pyrimidine derivatives, which are core structures in a number of GPR119 agonists.[3]
Comparative Analysis: Synthesis of Fused Pyrimidines
The synthesis of fused pyrimidines, such as those targeting the GPR119 receptor, often involves the condensation of a β-dicarbonyl compound or its equivalent with an aminopyrimidine derivative. Here, we compare the use of this compound with alternative building blocks in this key synthetic transformation.
While direct head-to-head comparative studies are limited in published literature, an analysis of different synthetic routes towards structurally related furo[2,3-d]pyrimidines allows for a valuable indirect comparison. The primary alternatives to this compound include other β-ketoesters and cyclic ketones.
Table 1: Comparison of Building Blocks for the Synthesis of Fused Pyrimidine Cores
| Building Block | Typical Reaction | Key Advantages | Potential Challenges | Representative Yield |
| This compound | Condensation with aminopyrimidines | Direct route to the furo[2,3-d]pyrimidine core. The inherent cyclic structure facilitates the desired annulation. | Availability and cost may be a consideration for large-scale synthesis. | Not explicitly reported for a direct comparison, but is a key reagent in patented GPR119 agonist synthesis. |
| Acyclic β-Ketoesters (e.g., Ethyl acetoacetate) | Condensation with aminopyrimidines followed by cyclization | Readily available and cost-effective. Well-established reactivity. | Requires a subsequent cyclization step to form the furan ring, potentially adding complexity and reducing overall yield. | Variable, dependent on the specific substrate and cyclization conditions. |
| β-Ketodinitriles | Multi-component reaction with boronic acids and aldehydes | Enables rapid construction of complex, highly substituted furo[2,3-d]pyrimidines in a single step. | Requires a palladium catalyst and specific reaction conditions. Substrate scope may be limited. | Good to excellent yields reported for specific examples. |
| Other Cyclic Ketones (e.g., Cyclohexanone derivatives) | Used to construct fused pyrimidine systems like tetrahydroquinazolines | Readily available and can lead to potent GPR119 agonists with different scaffolds. | Does not directly yield the furo[2,3-d]pyrimidine core. | High yields reported for the synthesis of tetrahydroquinazoline GPR119 agonists. |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of methyl glyoxylate with methyl acrylate.
Procedure:
-
To a stirred slurry of sodium hydride (2.2 g, 55 mmol) in anhydrous ether (40 mL) at room temperature, methyl ethanoate (4.5 g, 50 mmol) is added dropwise.
-
The reaction mixture is stirred for 14 hours at room temperature and then concentrated under vacuum.
-
The resulting solid is cooled to 0 °C, and a solution of methyl acrylate (5.2 g, 55 mmol) in DMSO (20 mL) is added.
-
The mixture is stirred for 15 minutes at 0 °C and then for an additional 45 minutes at room temperature.
-
The reaction mixture is poured into 5% H2SO4 (60 mL) and extracted with ether (150 mL).
-
The organic layer is dried, concentrated, and purified by column chromatography to yield this compound.[3]
Reported Yield: 24%[3]
General Procedure for the Synthesis of Furo[2,3-d]pyrimidinone Derivatives from a Furan Precursor (Alternative Route)
This alternative approach highlights a multi-step synthesis that can be compared to the more direct route offered by this compound.
Step 1: Synthesis of the Furan Core
-
A mixture of a 1,3-dicarbonyl compound and a chlorinating agent (e.g., sulfuryl chloride) is reacted at 0 °C.
-
The resulting intermediate is then reacted with malononitrile in the presence of a base like sodium ethoxide at room temperature for 6 hours to form the 2-amino-3-cyanofuran derivative.
Step 2: Cyclization to the Furo[2,3-d]pyrimidinone
-
The 2-amino-3-cyanofuran derivative is refluxed with formic acid and acetic anhydride for 35 hours to yield the furo[2,3-d]pyrimidinone core.[4]
Note: Yields for each step in this alternative route would need to be considered to calculate the overall efficiency and compare it to a more direct synthesis.
Visualizing the Synthetic Strategy and Biological Target
To better understand the application of this compound, it is crucial to visualize both the synthetic workflow and the biological pathway of the target molecules.
Caption: GPR119 Signaling Pathway.
The activation of GPR119 by an agonist, such as a furo[2,3-d]pyrimidine derivative, initiates a cascade of intracellular events. The receptor couples to a Gs protein, which in turn activates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like GLP-1 from intestinal L-cells.[5][6]
Caption: Experimental Workflow for GPR119 Agonist Development.
The general workflow for developing GPR119 agonists using this compound begins with the crucial condensation step to form the core furo[2,3-d]pyrimidine scaffold. This is followed by a series of functionalization reactions to generate a diverse library of candidate compounds. These candidates are then subjected to rigorous biological evaluation to determine their potency and efficacy, ultimately informing structure-activity relationship (SAR) studies.
Conclusion
This compound stands out as a strategic and efficient building block for the synthesis of furo[2,3-d]pyrimidine-based GPR119 agonists. Its inherent cyclic and bifunctional nature provides a more direct pathway to the desired heterocyclic core compared to multi-step alternatives that often start from acyclic precursors. While other building blocks offer advantages in terms of cost or the ability to generate diverse scaffolds, the streamlined approach offered by this compound can significantly accelerate the drug discovery process. For research and development teams focused on GPR119 and related targets, the use of this key intermediate warrants strong consideration for its potential to improve synthetic efficiency and facilitate the rapid exploration of chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Enigmatic Role of Methyl 4-oxotetrahydrofuran-3-carboxylate in Quorum Sensing: A Comparative Look at its Furanone Relatives
While specific research on the quorum sensing (QS) inhibition activity of Methyl 4-oxotetrahydrofuran-3-carboxylate is not currently available in published literature, the broader family of furanone compounds has been extensively studied for their ability to disrupt bacterial communication and virulence. This guide will provide a comparative overview of well-documented furanones in the context of quorum sensing inhibition, offering a potential framework for evaluating novel derivatives like this compound.
Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors such as biofilm formation, virulence factor production, and motility. Interference with these signaling pathways is a promising strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. Furanones, particularly those derived from the marine macroalga Delisea pulchra, have emerged as potent inhibitors of QS in various pathogens, most notably Pseudomonas aeruginosa.
Furanones in Action: A Comparative Analysis
While data on this compound is absent, we can draw comparisons from extensively studied halogenated furanones. These compounds have demonstrated significant efficacy in inhibiting QS-regulated processes.
| Furanone Derivative | Target Organism | Biofilm Inhibition | Virulence Factor Inhibition (e.g., Pyocyanin, Elastase) | Motility Inhibition (Swarming) | Reference |
| Brominated Furanone (C-30) | Pseudomonas aeruginosa PA14 | ~90% at 50 µM | Significant reduction in pyocyanin production | Strong inhibition at 50 µM | [1] |
| Brominated Furanone (GBr) | P. aeruginosa PA14 & clinical isolates | 30-75% in clinical isolates; ~90% in PA14 at 50 µM | More potent than C-30 in clinical isolates (20-100% inhibition) | Strong inhibition at 50 µM | [1] |
| Other Synthetic Furanones | Pseudomonas aeruginosa | 20% to 90% inhibition of QS signaling | - | - | [2] |
Note: The lack of data for this compound prevents its inclusion in this direct comparison. The structural differences, particularly the absence of a halogenated methylene group, may significantly influence its potential QS inhibitory activity.
Delving into the Mechanism: How Furanones Disrupt Quorum Sensing
Furanones primarily target the LuxR-type transcriptional regulators, which are key components of the acyl-homoserine lactone (AHL) mediated QS systems in Gram-negative bacteria.[3] In P. aeruginosa, two major AHL-based QS systems, las and rhl, are crucial for virulence.
The proposed mechanism of action for many halogenated furanones involves the displacement of the native AHL signal molecule from the LuxR-type receptor, leading to the receptor's proteolytic degradation. This prevents the activation of downstream genes responsible for virulence and biofilm formation.
Caption: General mechanism of AHL-mediated quorum sensing and its inhibition by furanones.
Experimental Corner: Protocols for Assessing Quorum Sensing Inhibition
To evaluate the potential of compounds like this compound as QS inhibitors, a series of standardized bioassays are typically employed.
Anti-Biofilm Assay
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Bacterial Strain: P. aeruginosa PAO1 or PA14.
-
Method:
-
Overnight cultures of the bacterial strain are diluted in fresh growth medium.
-
The diluted culture is added to the wells of a 96-well microtiter plate containing various concentrations of the test compound.
-
The plate is incubated for 24-48 hours to allow for biofilm formation.
-
Planktonic (free-floating) bacteria are removed by washing the wells.
-
The remaining biofilm is stained with crystal violet.
-
The stain is solubilized, and the absorbance is measured to quantify the biofilm biomass. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
-
Virulence Factor Quantification
This involves measuring the production of key virulence factors regulated by QS.
-
Pyocyanin Assay:
-
P. aeruginosa is grown in the presence and absence of the test compound.
-
The culture supernatant is collected, and pyocyanin is extracted using chloroform.
-
The extract is then acidified, and the absorbance of the pink-to-red solution is measured at 520 nm.
-
-
Elastase Assay:
-
Culture supernatants are collected as above.
-
The supernatant is added to a solution of Elastin-Congo Red.
-
After incubation, the undigested substrate is precipitated, and the absorbance of the supernatant is measured at 495 nm.
-
Reporter Strain Assays
These assays utilize genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to QS activation.
-
Method:
-
A reporter strain (e.g., E. coli carrying a LuxR-based biosensor) is exposed to a known AHL molecule in the presence of the test compound.
-
The reduction in the reporter signal (e.g., bioluminescence) indicates that the compound is interfering with the binding of the AHL to its receptor.
-
Caption: A typical experimental workflow for screening quorum sensing inhibitors.
Future Directions
While this compound remains an unknown entity in the realm of quorum sensing, the established anti-QS activity of other furanones provides a strong rationale for its investigation. Future studies employing the experimental protocols outlined above would be necessary to determine its efficacy and potential as a novel anti-virulence agent. The synthesis and evaluation of a focused library of non-halogenated furanone derivatives could also shed light on the structure-activity relationships that govern their interaction with bacterial QS systems.
References
Efficacy of "Methyl 4-oxotetrahydrofuran-3-carboxylate" derivatives as enzyme inhibitors
For Immediate Release
In the ongoing quest for novel therapeutic agents, researchers are increasingly turning their attention to the intricate world of enzyme inhibition. Among the promising scaffolds, derivatives of "Methyl 4-oxotetrahydrofuran-3-carboxylate" are emerging as a focal point for the development of potent enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of these derivatives, with a particular focus on the well-characterized Fatty Acid Synthase (FASN) inhibitor, C75, and its alternatives. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current landscape, supported by experimental data and detailed protocols.
Unveiling the Potential of a Versatile Scaffold
The core structure of this compound presents a versatile foundation for the synthesis of a wide array of derivatives. While direct research on the enzyme inhibitory properties of its immediate derivatives is still nascent, the structurally related compound C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) has been extensively studied as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme in the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer and metabolic diseases, making it a prime therapeutic target.[1][2][3] The efficacy of C75 validates the potential of the oxotetrahydrofuran-3-carboxylate core in designing effective enzyme inhibitors.
Comparative Efficacy of FASN Inhibitors
The inhibitory potential of C75 and other FASN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Cell Line/Assay Type | IC50 Value | Reference |
| C75 | FASN | Biochemical Assay | 15.53 µM | [4] |
| FASN | PC3 (Prostate Cancer) | 35 µM | [5][6][7] | |
| FASN | LNCaP (Prostate Cancer) Spheroids | 50 µM | [6][7] | |
| FASN | A375 (Melanoma) | 32.43 µM | [5] | |
| TVB-2640 (Denifanstat) | FASN | Biochemical Assay | <10 nM | [1] |
| Orlistat | FASN (Thioesterase domain) | Various | Varies | [8] |
| IPI-9119 | FASN | Biochemical Assay | Potent nM range | [1] |
| FT-113 | FASN | Biochemical and Cell-based Assays | Nanomolar efficacy | [1] |
Note: IC50 values can vary between different studies and experimental conditions.
Delving into the Mechanism: The FASN Signaling Pathway
Fatty Acid Synthase is a critical enzyme in the lipogenesis pathway, converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid.[9][10] This process is essential for the production of lipids required for cell membrane formation, energy storage, and signaling molecules. In many cancer cells, the FASN pathway is hyperactivated to support rapid proliferation and survival.[3][9]
Inhibition of FASN disrupts this crucial metabolic pathway, leading to a depletion of fatty acids and an accumulation of the substrate malonyl-CoA.[2] This metabolic stress can induce apoptosis (programmed cell death) in cancer cells.[2] Furthermore, FASN has been shown to be involved in the regulation of other signaling pathways, including the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and survival.[3]
Experimental Protocols: A Guide to Assessing Inhibitor Efficacy
Accurate and reproducible experimental protocols are paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize the efficacy of FASN inhibitors like C75.
Fatty Acid Synthase (FASN) Activity Assay
This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor.[11]
Materials:
-
Purified FASN enzyme or cell lysate
-
C75 or other test inhibitors
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and acetyl-CoA.
-
Pre-incubate the purified FASN enzyme with various concentrations of the test inhibitor (e.g., C75) for a defined period.
-
Initiate the reaction by adding malonyl-CoA to the mixture.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADPH oxidation.
-
Calculate the FASN activity and the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
C75 or other test inhibitors
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Logical Relationships in Structure-Activity
The development of potent enzyme inhibitors often relies on understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship or SAR). For derivatives of the this compound scaffold, several key structural features are likely to influence their inhibitory potency against FASN.
Future Directions
The exploration of "this compound" derivatives as enzyme inhibitors is a promising avenue for the development of new therapeutics. While C75 has provided a strong proof-of-concept for targeting FASN with this chemical scaffold, the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles is crucial.[1] Future research will likely focus on synthesizing and screening a broader library of these derivatives against a panel of enzymes, elucidating their precise mechanisms of action, and evaluating their efficacy in preclinical models of cancer and metabolic diseases. The insights gained from such studies will be invaluable in translating the potential of this versatile chemical scaffold into tangible clinical benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fatty Acid Synthase: An Emerging Target in Cancer [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid synthase - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Unveiling the Synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate: A Comparative Analysis of Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of the theoretical versus the reported experimental yield for the synthesis of Methyl 4-oxotetrahydrofuran-3-carboxylate, a valuable building block in medicinal chemistry.
The primary synthetic route to this compound involves a sequential Michael addition and Dieckmann-type cyclization. This approach, while effective, presents a notable gap between its theoretical maximum yield and what is often achieved in practice. This guide delves into the specifics of this synthesis, offering a clear perspective on expected outcomes and highlighting the chemical principles at play.
Yield Comparison: Theoretical vs. Experimental
The synthesis of this compound from methyl glycolate and methyl acrylate offers a stark illustration of the difference between theoretical calculations and practical laboratory results. While the reaction stoichiometry suggests a one-to-one conversion, the reported experimental yield is significantly lower.
| Yield Type | Value | Notes |
| Theoretical Yield | 100% (based on limiting reagent) | Assumes complete conversion of the limiting reagent with no side reactions or loss of product during workup and purification. |
| Experimental Yield | 24%[1] | As reported in a published experimental procedure. This significant reduction from the theoretical maximum is typical for this type of multi-step, one-pot reaction. |
The discrepancy between the theoretical and experimental yields can be attributed to several factors inherent to the reaction mechanism and experimental conditions. The initial Michael addition may not proceed to completion, and the subsequent intramolecular Dieckmann condensation is an equilibrium process. Furthermore, potential side reactions, such as polymerization of methyl acrylate or intermolecular condensation, can consume starting materials and reduce the overall yield. Product loss during the aqueous workup and purification by column chromatography also contributes to the lower experimental yield.
Reaction Pathway and Experimental Workflow
The synthesis proceeds through a well-defined reaction pathway, initiated by the formation of an enolate from methyl glycolate, which then acts as a nucleophile in a Michael addition to methyl acrylate. The resulting intermediate subsequently undergoes an intramolecular Dieckmann condensation to form the target cyclic β-keto ester.
References
Safety Operating Guide
Personal protective equipment for handling Methyl 4-oxotetrahydrofuran-3-carboxylate
Essential Safety and Handling Guide for Methyl 4-oxotetrahydrofuran-3-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 57595-23-0). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin and eye irritation, respiratory tract irritation if inhaled, and harm if swallowed.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[2]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses.[3][4] A full-face shield is recommended when there is a risk of splashing.[4][5] | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[3][6] | To prevent skin contact and irritation.[1] |
| Body Protection | Laboratory coat.[3][7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is necessary.[2] | To prevent inhalation of vapors, which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
Proper handling and disposal are critical for minimizing risks and environmental impact.
Safe Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Work should be conducted in a well-ventilated chemical fume hood.[2][8][9]
-
Dispensing : Carefully measure and dispense the chemical, avoiding the generation of aerosols or vapors.
-
Procedure : During use, avoid contact with skin, eyes, and clothing.[8]
-
Post-Procedure : After handling, wash hands thoroughly with soap and water.[2]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and consult a physician immediately.[2] |
Spill and Disposal Plan
-
Spill Response : In the event of a spill, evacuate the area. Wearing full PPE, absorb the spill with an inert material such as vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled container for disposal. Ensure adequate ventilation during cleanup.[2]
-
Waste Disposal : Dispose of this compound and any contaminated materials as hazardous waste.[2] All disposal must be conducted through a licensed professional waste disposal service and in accordance with local, state, and federal regulations.[2] Do not allow the chemical to enter drains or waterways.[2]
Experimental Protocol: Safe Use in a Laboratory Setting
This protocol outlines the step-by-step procedure for safely using this compound in a typical laboratory experiment.
-
Risk Assessment : Before starting any new experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Pre-Experiment Checklist :
-
Verify the functionality of the chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are accessible.
-
Confirm all required PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound.[2]
-
-
Handling and Use :
-
Don all required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
Perform all manipulations of the chemical within the fume hood.
-
Use appropriate glassware and equipment to minimize the risk of spills or breakage.
-
Keep containers of the chemical closed when not in use.
-
-
Post-Experiment :
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any remaining chemical according to storage guidelines (cool, dry, well-ventilated area, in a tightly closed container).[8][9][10]
-
Segregate and label all waste materials for proper disposal.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. CAS # 57595-23-0, this compound, Tetrahydro-4-oxo-3-furoic acid methyl ester - chemBlink [chemblink.com]
- 2. capotchem.cn [capotchem.cn]
- 3. westlab.com.au [westlab.com.au]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. This compound | 57595-23-0 [m.chemicalbook.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
